molecular formula C5H6O2 B128120 1,3-Cyclopentanedione CAS No. 3859-41-4

1,3-Cyclopentanedione

Cat. No.: B128120
CAS No.: 3859-41-4
M. Wt: 98.10 g/mol
InChI Key: LOGSONSNCYTHPS-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dione is a beta-diketone and a member of cyclopentanones.
1,3-Cyclopentanedione has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,3-dione
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InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2
Source PubChem
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InChI Key

LOGSONSNCYTHPS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID90191911
Record name 1,3-Cyclopentanedione
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Molecular Weight

98.10 g/mol
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Physical Description

Beige to light purple powder; [Acros Organics MSDS]
Record name 1,3-Cyclopentanedione
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CAS No.

3859-41-4
Record name 1,3-Cyclopentanedione
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Foundational & Exploratory

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible isomerization between keto and enol forms, known as tautomerism, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. In the realm of cyclic dicarbonyl compounds, 1,3-cyclopentanedione serves as a key example, exhibiting a pronounced tendency to exist in its enol form. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, focusing on its mechanism, the influence of environmental factors, and the experimental and computational methodologies employed in its study.

The Equilibrium Landscape: Predominance of the Enol Tautomer

This compound exists as a dynamic equilibrium between its diketo and enol forms. In the solid state, X-ray crystallography has confirmed that the compound predominantly adopts the enol structure.[1] Theoretical calculations further support this observation, predicting the enol tautomer to be more stable than the diketo form by approximately 1-3 kcal/mol.[1][2] This stability is largely attributed to the formation of a conjugated system and an intramolecular hydrogen bond in the enol form.

The Mechanism of Tautomerization: A Tale of Acid and Base Catalysis

The interconversion between the keto and enol tautomers of this compound is a relatively slow process that can be catalyzed by both acids and bases.

Acid-Catalyzed Mechanism

In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming a resonance-stabilized cation. A weak base, such as water, then removes a proton from the α-carbon, leading to the formation of the enol.

Base-Catalyzed Mechanism

Under basic conditions, a base removes a proton from the α-carbon of the keto form to generate a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source, such as water, yields the enol tautomer.

Computational studies on the acid-catalyzed tautomerization of this compound in an aqueous environment have provided insights into the reaction energetics. The energy barrier for the intramolecular proton transfer in the gas phase is significantly high. However, the presence of water molecules, acting as proton relays, dramatically lowers this barrier. The barrier height is highly dependent on the number of water molecules involved in the proton transfer chain.[1] For instance, the inclusion of a single water molecule can reduce the barrier by approximately 36 kcal/mol.[1] Further stabilization is achieved by additional water molecules hydrogen-bonding to the water molecules in the proton transfer chain, with each additional hydrogen bond lowering the barrier by an average of 4.4 kcal/mol.[1] In a fully hydrated environment, the calculated reaction barriers are in the range of 8-13 kcal/mol.[1][4]

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to investigate the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the keto-enol equilibrium in solution. Due to the slow interconversion on the NMR timescale, distinct signals for both the keto and enol forms can be observed and quantified.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired deuterated solvent. The concentration should be low enough to minimize intermolecular interactions.

  • Equilibration: Allow the solution to stand at a constant temperature for a sufficient period to ensure that the keto-enol equilibrium is established.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis: Integrate the signals corresponding to the protons of the keto and enol forms. For this compound, the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form are typically used for quantification.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated using the following equation:

    Keq = [Enol] / [Keto]

    The relative concentrations of the enol and keto forms are determined from the integrated areas of their respective signals, taking into account the number of protons contributing to each signal.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The keto and enol forms have different chromophores and therefore exhibit distinct absorption maxima. By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent, temperature), the position of the equilibrium can be inferred.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state. As mentioned earlier, this technique has confirmed the predominance of the enol form of this compound in its crystalline structure.[1]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the thermodynamics and kinetics of the tautomerization process. These methods allow for the calculation of the relative energies of the tautomers, the energy barriers for their interconversion, and the influence of solvent effects using various solvation models.[1][5]

Data Summary

Table 1: Calculated Reaction Barriers and Energies for the Tautomerization of this compound

SystemReaction Barrier (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Gas Phase (Intramolecular)62.9-
Gas Phase + 1 Water Molecule27.3-
Fully Hydrated (Acid-Catalyzed)8-13-

Data sourced from a computational study using G3(MP2)//B3LYP/6-31+G(d,p) and B3LYP/6-31+G(d,p) levels of theory.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G Acid-Catalyzed Keto-Enol Tautomerism Keto Keto Form ProtonatedKeto Protonated Keto (Resonance Stabilized Cation) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Form ProtonatedKeto->Enol - H+ (from α-carbon) Enol->ProtonatedKeto + H+ (on α-carbon) G Base-Catalyzed Keto-Enol Tautomerism Keto Keto Form Enolate Enolate Ion (Resonance Stabilized) Keto->Enolate - H+ (from α-carbon) Enolate->Keto + H+ (on α-carbon) Enol Enol Form Enolate->Enol + H+ (on oxygen) Enol->Enolate - H+ (from oxygen) G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution in deuterated solvent Equilibrate Allow to equilibrate Prep->Equilibrate NMR Acquire 1H NMR spectrum Equilibrate->NMR Integrate Integrate keto and enol proton signals NMR->Integrate Calculate Calculate Keq Integrate->Calculate

References

Spectroscopic analysis of 1,3-Cyclopentanedione NMR and IR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Spectroscopic Guide to 1,3-Cyclopentanedione: NMR and IR Analysis

Introduction

This compound (C₅H₆O₂) is a cyclic β-diketone that serves as a valuable building block in organic synthesis, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] A critical feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This tautomerism significantly influences its reactivity and is a key aspect of its structural characterization.[2] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the structural features of and quantifying the equilibrium between these tautomeric forms. This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, complete with experimental protocols and data interpretation.

Keto-Enol Tautomerism

In solution, this compound exists in equilibrium between its diketo form and its more stable enolic tautomer, 3-hydroxy-2-cyclopenten-1-one. The equilibrium position is influenced by factors such as solvent polarity and temperature.[2][3] The presence of both forms is readily observable in NMR and IR spectra, providing a comprehensive picture of the molecule's structure.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Enol Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying the carbon-hydrogen framework of a molecule.[4] For this compound, NMR allows for the direct observation and quantification of both the keto and enol tautomers.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals for both the diketo and the enol forms. The diketo form, being symmetrical, shows a single signal for the two equivalent methylene (B1212753) groups. The enol form shows signals for the vinyl proton, the methylene protons, and the enolic hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

TautomerChemical Shift (δ, ppm)MultiplicityAssignment
Diketo~2.7sCH₂ (C4, C5)
Enol~5.4s=CH (Vinyl)
Enol~2.3 - 2.6mCH₂-CH₂
Enol~11.0br sOH (Enolic)

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from publicly available spectral databases.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Similar to the ¹H NMR, distinct signals are observed for the carbon atoms in both tautomeric forms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

TautomerChemical Shift (δ, ppm)Assignment
Diketo~205C=O (C1, C3)
Diketo~35CH₂ (C4, C5)
Diketo~45CH₂ (C2)
Enol~190C=O (C1)
Enol~180C-OH (C3)
Enol~110=CH (C2)
Enol~30CH₂
Enol~28CH₂

Note: Chemical shifts are approximate. Data is compiled from publicly available spectral databases.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7] The IR spectrum of this compound clearly shows characteristic absorptions for both the keto and enol forms.

Table 3: Key IR Absorption Bands for this compound

TautomerFrequency Range (cm⁻¹)Vibration
Diketo1750-1720C=O stretch (ketone)
Enol3400-3200 (broad)O-H stretch (enolic)
Enol1650-1600C=O stretch (conjugated ketone)
Enol1600-1550C=C stretch (alkene)
Both3000-2850C-H stretch (aliphatic)

Note: Frequencies are approximate. Data is compiled from publicly available spectral databases.[8][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] DMSO-d₆ is often used due to the good solubility of the compound.[5][6]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the free induction decay (FID).[10]

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.[11]

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).

    • Integrate the peaks to determine the relative ratios of the tautomers in the ¹H NMR spectrum.

Protocol 2: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • The ATR-FTIR technique is often preferred for solid samples as it requires minimal preparation.[12]

    • Place a small, representative amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or ZnSe).[12]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Before running the sample, acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[13]

  • Data Processing:

    • The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks corresponding to the functional groups present.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample handling to final structural elucidation. The interpretation relies on correlating observed signals with the known molecular structures of the tautomers.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution for NMR / Solid for ATR-IR) B Data Acquisition (NMR Spectrometer / FT-IR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration) C->D E Structural Interpretation D->E G This compound Spectral Correlation cluster_structure Molecular Structure cluster_ir IR Signals (cm⁻¹) cluster_h_nmr ¹H NMR Signals (ppm) cluster_c_nmr ¹³C NMR Signals (ppm) Keto Keto Form (C=O, CH₂) IR_Keto ~1735 (C=O) Keto->IR_Keto H_Keto ~2.7 (s, CH₂) Keto->H_Keto C_Keto ~205 (C=O) ~35-45 (CH₂) Keto->C_Keto Enol Enol Form (C=O, C=C, OH, CH₂, =CH) IR_Enol ~3300 (O-H) ~1620 (C=O conj.) ~1580 (C=C) Enol->IR_Enol H_Enol ~11.0 (br s, OH) ~5.4 (s, =CH) ~2.5 (m, CH₂) Enol->H_Enol C_Enol ~190 (C=O) ~180 (C-OH) ~110 (=CH) ~28-30 (CH₂) Enol->C_Enol

References

Computational Chemistry Approaches to Understanding 1,3-Cyclopentanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione, a cyclic β-diketone, is a versatile building block in organic synthesis and a key structural motif in various natural products and pharmaceuticals. Its chemical behavior is largely governed by the keto-enol tautomerism, a fundamental concept in organic chemistry. Computational chemistry provides a powerful lens through which to investigate the structural, energetic, and spectroscopic properties of this compound, offering insights that are often complementary to experimental data. This technical guide provides an in-depth overview of the computational studies performed on this molecule, detailing theoretical and experimental methodologies, presenting key quantitative data, and illustrating important concepts through signaling pathway and workflow diagrams.

Keto-Enol Tautomerism: A Computational Perspective

This compound exists in a dynamic equilibrium between its diketo and enol tautomeric forms. Computational studies have been instrumental in elucidating the energetic landscape of this tautomerism, including the relative stability of the tautomers and the energy barriers for their interconversion.

In the solid state, X-ray crystallography has confirmed that this compound predominantly exists in the enol form.[1] Computational studies have further explored this equilibrium in the gas phase and in solution. Theoretical predictions suggest that the enol form is more stable than the diketo form by approximately 1-3 kcal/mol.[2]

Energetics of Tautomerization

Density Functional Theory (DFT) and ab initio methods are the primary tools used to calculate the energetics of the keto-enol tautomerism. These calculations can predict the activation free energies for the interconversion between the keto and enol forms, as well as their relative stabilities. The surrounding environment, particularly the solvent, can significantly influence this equilibrium.

Tautomerization ProcessComputational MethodBasis SetMediumActivation Energy (kcal/mol)Relative Energy of Enol vs. Keto (kcal/mol)Reference
Intramolecular Proton TransferG3(MP2)//B3LYP6-31+G(d,p)Gas Phase62.9-[3]
Water-Assisted Proton Transfer (1 H₂O)G3(MP2)//B3LYP6-31+G(d,p)Gas Phase27.3-[3]
Enolization of H4DFT (M06-2X)6-31+G(d,p)Aqueous64.0+0.3[4]
Enolization of H4CPCM-B3LYP6-31+G(d,p)//B3LYP/6-31G(d)Aqueous64.4~-2.0[4]

Conformational Analysis

Beyond tautomerism, computational methods can be used to explore the conformational landscape of this compound. The five-membered ring is not planar and can adopt various puckered conformations. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.

Spectroscopic Properties: A Comparison of Theory and Experiment

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of this compound. Computational chemistry can predict these spectra, aiding in the interpretation of experimental data and the assignment of spectral features.

Vibrational Spectroscopy (IR)

Computational frequency calculations can predict the vibrational modes of both the keto and enol forms of this compound. These calculated frequencies can be compared with experimental IR spectra to identify the characteristic absorption bands for each tautomer. For β-diketones, the diketo form typically shows characteristic C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol form exhibits C=O and C=C stretching vibrations at lower frequencies.[5]

Functional GroupTautomerPredicted Vibrational Frequency (cm⁻¹)Experimental Vibrational Frequency (cm⁻¹)
C=O stretchDiketoData not available in a comprehensive table~1700-1750
C=O stretch (conjugated)EnolData not available in a comprehensive table~1650-1700
C=C stretchEnolData not available in a comprehensive table~1580-1640
O-H stretchEnolData not available in a comprehensive tableBroad, ~2500-3300
Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculation of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing calculated and experimental chemical shifts can help in the definitive assignment of signals to specific nuclei in the molecule. However, for this compound, accurately predicting the ¹³C NMR spectrum has proven to be challenging, with significant deviations observed between calculated and experimental values, particularly for the C2 carbon in the diketo form.[6] This highlights a limitation of current computational models for this specific system.

Carbon AtomTautomerCalculated ¹³C Chemical Shift (ppm) (mPW1PW91/6-311+G(2d,p))Experimental ¹³C Chemical Shift (ppm)
C1, C3 (C=O)Diketo~197~197
C2 (CH₂)Diketo~55-60~105
C4, C5 (CH₂)Diketo~35-40~31.3

Note: The significant discrepancy for the C2 carbon in the diketo form is a known issue in the computational literature for this molecule.[6]

Experimental and Computational Protocols

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for determining the keto-enol equilibrium of a β-diketone in solution using ¹H NMR is as follows:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration.

  • Data Acquisition: Acquire ¹H NMR spectra for each solution. Ensure the spectral width is sufficient to capture all signals, including the potentially broad enol O-H proton.

  • Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the enol form, a vinylic proton signal and an enolic hydroxyl proton signal will be present. For the keto form, signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl groups will be observed.

  • Quantification: Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals will give the molar ratio of the two tautomers in that solvent. The equilibrium constant (K_t = [enol]/[keto]) can then be calculated.

Infrared (IR) Spectroscopy

For solid-state analysis, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography

The determination of the solid-state structure of this compound involves the following steps:

  • Crystal Growth: Single crystals of this compound are grown from a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters. The crystal structure of this compound has been reported to be monoclinic with space group C2/c.[1]

Computational Protocols

A typical computational workflow for studying the tautomerism of this compound involves the following steps:

  • Structure Building: The 3D structures of both the diketo and enol tautomers of this compound are built using a molecular modeling program.

  • Geometry Optimization: The geometries of both tautomers are optimized to find the minimum energy structures. This is typically done using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-31G(d), 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • Transition State Search: To study the interconversion between the tautomers, a transition state search is performed. This involves finding the saddle point on the potential energy surface that connects the two tautomers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used.

  • Transition State Verification: A frequency calculation is performed on the transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile Calculation: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate relative energies and activation energies.

  • Solvation Effects: The influence of a solvent can be included using implicit solvation models (e.g., PCM, SMD) or by explicitly including solvent molecules in the calculation.

  • Spectroscopic Property Calculation: NMR chemical shifts (using GIAO) and other spectroscopic properties can be calculated for the optimized structures.

Visualizations

Caption: Keto-enol tautomerism of this compound.

ComputationalWorkflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_verification Verification & Analysis cluster_transition Transition State cluster_properties Property Calculation Build Structures Build Structures DFT Optimization (Keto) DFT Optimization (Keto) Build Structures->DFT Optimization (Keto) DFT Optimization (Enol) DFT Optimization (Enol) Build Structures->DFT Optimization (Enol) Frequency Calculation (Keto) Frequency Calculation (Keto) DFT Optimization (Keto)->Frequency Calculation (Keto) Transition State Search Transition State Search DFT Optimization (Keto)->Transition State Search Frequency Calculation (Enol) Frequency Calculation (Enol) DFT Optimization (Enol)->Frequency Calculation (Enol) DFT Optimization (Enol)->Transition State Search NMR/IR Spectra Prediction NMR/IR Spectra Prediction Frequency Calculation (Keto)->NMR/IR Spectra Prediction Thermodynamic Analysis Thermodynamic Analysis Frequency Calculation (Keto)->Thermodynamic Analysis Frequency Calculation (Enol)->NMR/IR Spectra Prediction Frequency Calculation (Enol)->Thermodynamic Analysis TS Frequency Calculation TS Frequency Calculation Transition State Search->TS Frequency Calculation TS Frequency Calculation->Thermodynamic Analysis

Caption: A typical computational workflow for studying tautomerism.

Conclusion

Computational chemistry offers a rich and detailed perspective on the structure, energetics, and spectroscopic properties of this compound. Through methods like DFT and ab initio calculations, researchers can gain a deeper understanding of its fundamental keto-enol tautomerism, predict its spectroscopic signatures, and rationalize its reactivity. While challenges remain, particularly in the accurate prediction of certain spectroscopic properties like ¹³C NMR chemical shifts, the synergy between computational and experimental approaches continues to be a powerful driver of discovery in chemical research and drug development. This guide provides a foundational understanding of the computational studies on this compound, serving as a valuable resource for professionals in the field.

References

Theoretical Study of 1,3-Cyclopentanedione Keto-Enol Tautomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry with profound implications for reactivity, stability, and biological activity.[1][2] 1,3-Cyclopentanedione, a key structural motif in various natural products and pharmaceuticals, exhibits this tautomerism, existing as an equilibrium between its diketo and enol forms.[2] Understanding and predicting this equilibrium is crucial for drug design, synthesis optimization, and mechanistic studies. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the keto-enol tautomerism of this compound, with a focus on computational chemistry methods.

Introduction to Keto-Enol Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] The keto-enol tautomerism of this compound involves the migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of a double bond. The equilibrium between the diketo and enol forms is influenced by various factors, including the solvent, temperature, and the presence of substituents.[2][4] For this compound, the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol, a finding that has been supported by X-ray crystallography.[5]

Theoretical and Computational Methodologies

Computational chemistry has become an indispensable tool for studying keto-enol tautomerism, offering insights that can be challenging to obtain experimentally.[1] Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for investigating the keto-enol tautomerism of this compound is as follows:

  • Geometry Optimization: The 3D structures of both the diketo and enol tautomers are optimized to find their lowest energy conformations. This is typically performed using a DFT functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-31+G(d,p) or 6-311++G**.[6][7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: To determine the energy barrier for the interconversion, a transition state (TS) search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed. The located TS structure should have exactly one imaginary frequency corresponding to the proton transfer.

  • Solvation Effects: The influence of different solvents on the tautomeric equilibrium is modeled using either implicit or explicit solvent models.

    • Implicit Solvation Models: The Polarizable Continuum Model (PCM), Conductor-like Polarizable Continuum Model (CPCM), and Solvation Model based on Density (SMD) are commonly used to approximate the bulk solvent effect.[1][8]

    • Explicit Solvation Models: For a more detailed understanding of solute-solvent interactions, particularly hydrogen bonding, a small number of solvent molecules can be explicitly included in the calculation, often in a quantum mechanics/molecular mechanics (QM/MM) framework.[9][10]

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies of the tautomers and the transition state.

  • Thermodynamic Analysis: The Gibbs free energy of tautomerization (ΔG) is calculated to determine the position of the equilibrium. A negative ΔG indicates that the enol form is favored.

Experimental Determination of Tautomeric Equilibrium

Experimental validation is crucial for benchmarking computational methods.[1] Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques for determining the equilibrium constant of keto-enol tautomerism.[1]

NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful technique to quantify the ratio of keto and enol forms in solution as the proton exchange between the two forms is slow on the NMR timescale.[3][11]

  • Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can significantly impact the keto-enol equilibrium.[1]

  • Data Acquisition: A ¹H NMR spectrum is acquired. Key signals to monitor are the α-protons in the keto form and the vinylic and enolic hydroxyl protons in the enol form.[1][12] The enol vinyl proton typically appears in the δ = 5-6 ppm region, while the keto methylene (B1212753) protons are found around δ = 3-4 ppm.[12][13]

  • Data Analysis: The signals corresponding to the keto and enol forms are integrated. The ratio of the integrals for the protons specific to each tautomer provides the molar ratio of the two forms, allowing for the calculation of the equilibrium constant (Keq = [Enol]/[Keto]).[1][3]

UV-Vis Spectroscopy

This method is applicable when the keto and enol tautomers have distinct absorption spectra.[1] The enol form, with its conjugated system, often exhibits a different absorption maximum compared to the diketo form.[2] Using the Beer-Lambert Law, the concentration of each tautomer can be determined if their molar absorptivity coefficients are known.[2]

Quantitative Data Summary

The following tables summarize theoretical and experimental data on the keto-enol tautomerism of this compound and related compounds.

CompoundMethod/SolventΔE (kcal/mol) (Enol - Keto)ΔG (kcal/mol) (Enol - Keto)Activation Energy (kcal/mol)Reference
This compoundPrediction-1 to -3[5]
This compoundDFT (Aqueous)-0.3 (unstable)64.0[14]
This compoundAb initio/DFT (Gas phase, intramolecular)62.9[10]
This compound + 1 H₂OAb initio/DFT (Gas phase)27.3[10]
This compound + HOClQM/MM (Aqueous)8-13[9][10]

Note: A negative ΔE or ΔG indicates that the enol form is more stable.

Visualizing Key Processes and Relationships

Diagrams are essential for visualizing the complex relationships in theoretical chemistry.

Keto_Enol_Tautomerism cluster_legend Legend Keto This compound (Keto Form) TS Transition State Keto->TS ΔG‡_f Enol This compound (Enol Form) Enol->TS ΔG‡_r TS->Keto TS->Enol Forward Reaction Forward Reaction Reverse Reaction Reverse Reaction Transition State Transition State

Caption: Keto-enol tautomerization pathway for this compound.

Computational_Workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis Start Define Keto and Enol Structures Opt Geometry Optimization Start->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Solvation Solvent Effects (Implicit/Explicit) Freq->Solvation TS_Search->Freq Energy Single-Point Energy Solvation->Energy Thermo Thermodynamic Properties (ΔG, Keq) Energy->Thermo

References

Reactivity of 1,3-Cyclopentanedione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Cyclopentanedione is a versatile cyclic β-dicarbonyl compound that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex natural products.[1][2] Its chemical behavior is governed by the interplay between its two carbonyl groups and the acidic methylene (B1212753) bridge. This guide provides an in-depth analysis of the reactivity of this compound with both electrophiles and nucleophiles, offering insights for researchers, scientists, and drug development professionals.

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the diketo and enol forms.[1] The enol form, stabilized by intramolecular hydrogen bonding, is often the more reactive species, particularly in reactions involving electrophiles.[1] The acidity of the C2 protons (pKa ≈ 5.23) facilitates the formation of a highly nucleophilic enolate anion, which is central to its reactions with electrophiles.[3]

Caption: Keto-enol tautomerism of this compound.

Reactivity with Electrophiles

The primary mode of reaction for this compound with electrophiles occurs at the C2 position via its enolate form. The enolate acts as a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.[2]

C-Alkylation and C-Acylation

The enolate of this compound reacts efficiently with alkylating and acylating agents. C-alkylation with alkyl halides is a standard method for producing 2-substituted derivatives, which are common precursors in total synthesis.[4][5] While O-alkylation to form enol ethers is possible, C-alkylation is typically the predominant pathway.[5] Acylation at the C2 position can be achieved using acyl halides or anhydrides.

Alkylation_Mechanism CPD This compound Enolate Enolate Anion CPD->Enolate Deprotonation Base Base Product 2-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) e.g., R-X

Caption: General mechanism for the reaction of this compound with an electrophile.

Michael Addition

The enolate of this compound is an excellent Michael donor, participating in conjugate addition reactions with a variety of α,β-unsaturated compounds (Michael acceptors), such as enones and enals.[6][7][8] This reaction is a powerful tool for constructing 1,5-dicarbonyl systems and more complex cyclic structures.[6][8] Asymmetric variants of this reaction, often employing chiral organocatalysts, can produce enantiomerically enriched products.[6][9]

Michael_Addition cluster_reactants Reactants Enolate This compound Enolate (Nucleophile) Adduct Michael Adduct (1,5-Dicarbonyl Compound) Enolate->Adduct Conjugate Addition Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Protonation Protonation Adduct->Protonation

Caption: Logical workflow of a Michael Addition reaction.

Knoevenagel Condensation

This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like an amine.[10][11] The reaction involves a nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[10] This reaction is fundamental in synthesizing various functionalized olefins and complex heterocyclic systems.[12][13]

Reaction TypeElectrophileProduct TypeTypical YieldReference
Alkylation Ethyl 2-(bromomethyl)acrylate2-Substituted 1,3-dioneHigh[5]
Michael Addition Chalcones3,4-Dihydropyrans63-99%[6]
Michael Addition Alkylidene oxindole (B195798)Michael AdductsModerate[9]
Knoevenagel BenzaldehydeBenzylidene derivative-[10]

Table 1: Summary of Reactions with Electrophiles.

Reactivity with Nucleophiles

The carbonyl carbons of this compound are electrophilic centers and are susceptible to attack by various nucleophiles.

Reactions with Thiols and Amines

Thiols and amines can react with the carbonyl groups of this compound. Thiols, acting as nucleophiles, can add to the carbonyls or participate in Michael additions if an unsaturated derivative is used.[14][15] For instance, the unsaturated derivative 4-cyclopentene-1,3-dione (B1198131) readily undergoes Michael addition with thiols.[14] Amines can react to form enamines or enaminones, which are versatile synthetic intermediates.

Reaction with Sulfenic Acid

A notable reaction of this compound is its ability to selectively label protein sulfenic acids (-SOH), a key post-translational modification involved in redox signaling.[14] This reaction is analogous to the well-known reaction of dimedone with sulfenic acids. The reaction rate is pH-dependent, with increased reactivity observed at lower pH, suggesting that the enol form is the primary reactive species.[14]

Sulfenic_Acid_Reaction CPD_Enol This compound (Enol Form) Adduct Covalent Adduct CPD_Enol->Adduct Nucleophilic Attack Protein_SOH Protein-SOH (Sulfenic Acid) Water H₂O Adduct->Water Elimination

Caption: Reaction pathway of this compound with protein sulfenic acid.

ReagentPseudo-First-Order Rate (min⁻¹)pH for Optimal ReactivityReference
This compound 0.00185.5[14]
Dimedone 0.00245.5[14]
4-(ethylthio)cyclopentane-1,3-dione 0.00365.5[14]

Table 2: Kinetic Data for the Reaction with C165S AhpC-SOH Protein.[14]

Experimental Protocols

General Protocol for Synthesis of 2-Methyl-1,3-cyclopentanedione (B45155)

This procedure is adapted from a known synthesis involving the intramolecular cyclization of ethyl 4-oxohexanoate.[16]

  • Preparation of Sodium Methoxide (B1231860): In a two-necked flask under an inert atmosphere, add freshly cut sodium (1.0 mole) in small pieces to methanol (B129727) (203 g) at a rate that maintains reflux. Stir until all sodium has reacted.

  • Cyclization: Add a solution of ethyl 4-oxohexanoate (0.633 mole) in xylene to a vigorously stirred suspension of sodium methoxide in xylene. Distill the solvent continuously to drive the reaction.

  • Workup: Cool the reaction mixture and add water with vigorous stirring. Cool the resulting two-phase system in an ice bath and acidify with 12 N hydrochloric acid.

  • Isolation: Collect the crystalline product by suction filtration.

  • Purification: Dissolve the crude product in boiling water, filter, and concentrate the filtrate. Allow the product to crystallize at 0°C. Collect the crystals and dry to yield 2-methyl-1,3-cyclopentanedione (typical yield: 70-71%).[16]

General Protocol for Asymmetric Michael Addition

This protocol is a generalized procedure based on organocatalyzed Michael additions.[17]

  • Catalyst Preparation: To a vial, add a chiral organocatalyst (e.g., quinine-derived squaramide, 0.1 mmol) and a suitable solvent (e.g., chloroform, toluene). Stir until the catalyst is fully dissolved.

  • Reaction Setup: Add this compound (1.2 mmol, as the Michael donor) and the α,β-unsaturated carbonyl compound (1.0 mmol, as the Michael acceptor) to the catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to isolate the Michael adduct.

Protocol for Labeling of Protein Sulfenic Acids

This protocol is based on the methodology used for labeling C165S AhpC-SOH.[3][14]

  • Protein Preparation: Prepare the sulfenic acid form of the protein (e.g., by oxidation of the cysteine residue with H₂O₂). Remove excess oxidant using a desalting column.

  • Labeling Reaction: Aliquot the protein-SOH into a suitable buffer (e.g., 50 mM Bis-tris-citric acid, pH 5.5). Add a stock solution of this compound to a final concentration of 5 mM.

  • Time-Course Analysis: At various time points, quench the reaction by passing an aliquot of the mixture through a desalting column equilibrated with 0.003% formic acid in water.

  • Analysis: Analyze the eluate by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) to monitor the formation of the covalent adduct.

Experimental_Workflow start Start reactants Combine Reactants (1,3-CPD, Electrophile/Nucleophile) and Solvent/Catalyst start->reactants reaction Stir at Controlled Temperature reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quench, Extract) monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for reactions involving this compound.

This compound exhibits a rich and versatile chemistry, primarily driven by the acidity of its C2 protons and the electrophilicity of its carbonyl carbons. Its ability to act as a potent carbon nucleophile in its enolate form allows for a wide range of C-C bond-forming reactions, including alkylations, acylations, Michael additions, and Knoevenagel condensations. Furthermore, its reactivity towards nucleophiles, particularly the specific and efficient reaction with protein sulfenic acids, highlights its utility in chemical biology and drug development. A thorough understanding of these reaction pathways and conditions is essential for leveraging this scaffold in the synthesis of novel, biologically active compounds.

References

Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclopentanedione is a key building block in organic synthesis, valued for its unique chemical properties. A defining characteristic is the pronounced acidity of its enol form, which dictates its reactivity and utility in forming carbon-carbon bonds. This technical guide provides an in-depth analysis of the acidity and pKa value of this compound's enol tautomer. It consolidates quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles governing its acidic nature. This document is intended to serve as a comprehensive resource for researchers leveraging the reactivity of this versatile β-dicarbonyl compound.

Introduction

This compound, a cyclic β-dicarbonyl compound, exists in a tautomeric equilibrium between its diketo and enol forms. In the solid state and in solution, the enol form is predominantly favored due to its enhanced stability.[1] This stability arises from the formation of a conjugated system and an intramolecular hydrogen bond. The acidic nature of the enolic proton is a cornerstone of its chemistry, enabling the facile formation of a highly stabilized enolate anion. This enolate is a potent nucleophile, widely employed in a variety of synthetic transformations, including alkylations, acylations, and condensations, which are fundamental in the synthesis of more complex molecules and pharmaceutical intermediates.[2][3] A thorough understanding of the factors governing the acidity and the precise pKa value is therefore critical for predicting and controlling its chemical behavior.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms of this compound is a dynamic process. The enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol.[1] This preference is attributed to the formation of a conjugated double bond system involving one of the carbonyl groups and the enolic double bond, as well as the stabilizing effect of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. X-ray crystallography has confirmed that this compound exists in the enol form in the solid state.[1]

Keto-Enol Tautomerism of this compound.

Acidity and pKa Value

The enol form of this compound is a notably strong organic acid for a carbon-based acid, with a pKa value comparable to that of some carboxylic acids. This heightened acidity is a direct consequence of the exceptional stability of its conjugate base, the enolate anion.

Quantitative Data

The acidity of this compound's enol is quantified by its pKa value. The table below summarizes the reported pKa and other relevant physicochemical properties.

PropertyValueReference
pKa 5.23[2][4]
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance White to cream crystalline powder
Melting Point 149–151 °C[1]
Solubility Very soluble in water
Factors Influencing Acidity

The relatively low pKa of this compound's enol is attributed to the following factors:

  • Resonance Stabilization of the Enolate Anion: Upon deprotonation of the enolic hydroxyl group, the resulting negative charge is extensively delocalized across the oxygen atoms and the carbon framework through resonance. This delocalization distributes the negative charge, significantly stabilizing the enolate anion and thus increasing the acidity of the parent enol.

  • Inductive Effect: The two electron-withdrawing carbonyl groups exert a strong inductive effect, further polarizing the O-H bond of the enol and facilitating proton abstraction.

The resonance structures of the enolate anion illustrate the delocalization of the negative charge.

Resonance Structures of the this compound Enolate Anion.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the chemical properties of a compound. Several robust methods are available for this purpose. The following are detailed, generalized protocols for common techniques applicable to β-dicarbonyl compounds like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sol Prepare Analyte and Titrant Solutions Cal_pH Calibrate pH Meter Titrate Titrate Analyte with Titrant Cal_pH->Titrate Record_pH Record pH at Increments Titrate->Record_pH Record_pH->Titrate Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Det_Equiv Determine Equivalence Point Plot_Curve->Det_Equiv Calc_pKa Calculate pKa at Half-Equivalence Det_Equiv->Calc_pKa

Workflow for pKa Determination by Potentiometric Titration.
UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7][8][9][10] The enol and enolate forms of this compound have different chromophores and are expected to have distinct absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 3 to 7).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered solution.

    • Also, record the spectra in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated (enol) form and in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated (enolate) form.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the enol and enolate forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons as a function of pH.[11][12][13][14] The chemical shifts of protons near the site of ionization will change as the molecule transitions from its protonated to its deprotonated state.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) containing buffers to maintain a range of precise pD values around the expected pKa. (Note: pKa ≈ pD - 0.4).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • Identify a proton whose chemical shift is sensitive to the ionization state of the molecule (e.g., the vinylic proton of the enol).

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected proton against the pD of the solution.

    • This plot will yield a sigmoidal curve.

    • The pD at the midpoint of this curve corresponds to the pKa. The data can be fitted to an appropriate equation to accurately determine the inflection point.

Conclusion

The enol of this compound possesses a notable acidity, with a pKa of 5.23, which is central to its synthetic utility. This acidity is a direct result of the formation of a highly resonance-stabilized enolate anion. The principles of keto-enol tautomerism and resonance stabilization, coupled with robust experimental methodologies such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, provide a comprehensive framework for understanding and quantifying this critical chemical property. A thorough grasp of these concepts is essential for professionals in drug development and organic synthesis who utilize this compound and related β-dicarbonyl compounds as versatile synthetic intermediates.

References

Synthesis of Novel Heterocyclic Compounds from 1,3-Cyclopentanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a versatile and highly reactive precursor in organic synthesis, serving as a valuable building block for the construction of a wide array of novel heterocyclic compounds. Its unique structural features, including the presence of two carbonyl groups and an active methylene (B1212753) bridge, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of various heterocyclic systems derived from this compound, with a focus on multicomponent reactions that offer efficiency and molecular diversity. Detailed experimental protocols for key reactions, quantitative data, and insights into the biological significance of the synthesized compounds are presented to aid researchers in the fields of medicinal chemistry and drug discovery.

Core Synthetic Methodologies

The reactivity of this compound is primarily centered around its ability to exist in keto-enol tautomeric forms, with the enol form being a key reactive intermediate. This reactivity is harnessed in several classical and modern synthetic strategies to construct heterocyclic rings.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. This compound is an excellent substrate for several named MCRs.

The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), typically under acidic catalysis, to produce dihydropyrimidinones or their thio-analogs.[1][2] When this compound is employed, this reaction leads to the formation of cyclopentapyrimidine derivatives, which are of interest for their potential biological activities.

This compound This compound Reaction Reaction This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->Reaction [H+] Fused_Pyrimidine Fused Pyrimidine (B1678525) (Cyclopentapyrimidine) Reaction->Fused_Pyrimidine

Caption: Biginelli reaction workflow for fused pyrimidine synthesis.

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3][4][5] Utilizing this compound in this reaction provides access to fused pyridine ring systems.

This compound This compound Reaction Reaction This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonia_Source Ammonia/ Ammonium Acetate Ammonia_Source->Reaction Dihydropyridine Fused Dihydropyridine Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Fused Pyridine Oxidation->Pyridine

Caption: Hantzsch synthesis workflow for fused pyridine derivatives.

Condensation Reactions

Direct condensation of this compound with various binucleophiles is a straightforward approach to synthesize a range of fused heterocyclic systems.

The reaction of 1,3-dicarbonyl compounds with o-phenylenediamines is a common method for the synthesis of 1,5-benzodiazepine derivatives.[6][7] This reaction, when applied to this compound, yields cyclopentabenzodiazepines, a scaffold with known central nervous system activities.

This compound This compound Condensation Condensation This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation [Catalyst] Fused_Benzodiazepine Fused Benzodiazepine Condensation->Fused_Benzodiazepine

Caption: Synthesis of fused benzodiazepines via condensation.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from this compound, along with tabulated quantitative data.

Synthesis of Fused Pyrimidines via Biginelli Reaction

A variety of fused pyrimidine derivatives can be synthesized using a one-pot, three-component Biginelli-like reaction.

General Experimental Protocol:

A mixture of this compound (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol) is refluxed in ethanol (B145695) (15 mL) in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Table 1: Synthesis of Cyclopentapyrimidine Derivatives

ProductAldehydeReagentReaction Time (h)Yield (%)M.p. (°C)
4-Phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-oneBenzaldehydeUrea585230-232
4-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one4-ChlorobenzaldehydeUrea688255-257
4-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-thione4-MethoxybenzaldehydeThiourea492218-220
4-(3-Nitrophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one3-NitrobenzaldehydeUrea682268-270
Synthesis of Fused Quinolines via Multicomponent Reaction

Spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones can be efficiently synthesized via one-pot multi-component reactions under ultrasound-promoted conditions using this compound as a key reactant.[8]

General Experimental Protocol:

A mixture of isatin (B1672199) (1 mmol), 5-amino-1-methyl-1H-pyrazole (1 mmol), this compound (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (10 mL) is subjected to ultrasound irradiation at 60 °C for 30-45 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with ethanol, and dried to give the pure spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative.

Table 2: Synthesis of Spiro-fused Quinoline (B57606) Derivatives

ProductAldehydeReaction Time (min)Yield (%)
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative4-Chlorobenzaldehyde3090
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative4-Methylbenzaldehyde3588
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivative2-Nitrobenzaldehyde4085

Biological Activities and Potential Applications

Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

  • Pyrazolo[3,4-d]pyrimidines: This class of compounds, structurally analogous to purines, has demonstrated significant anticancer activity.[9][10][11][12][13] Some derivatives act as inhibitors of crucial cellular kinases like Epidermal Growth Factor Receptor (EGFR), cyclin-dependent kinases (CDKs), and Src/Abl kinases.[9] Inhibition of these kinases can disrupt signaling pathways that promote tumor cell growth and proliferation.[11] Certain pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells and may act by generating reactive oxygen species.[10]

cluster_0 Cancer Cell EGFR EGFR Proliferation Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR Inhibits Pyrazolo_pyrimidine->Apoptosis Induces

Caption: EGFR signaling inhibition by pyrazolo[3,4-d]pyrimidines.

  • Quinoline Derivatives: Quinoline-based compounds have been extensively studied for their anticancer properties.[14] They can induce apoptosis in cancer cells through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[15] Some quinoline derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.[16]

cluster_1 Apoptotic Pathway Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->Caspase8 Activates Quinoline_Derivative->Caspase9 Activates

Caption: Apoptosis induction by quinoline derivatives.

Antimicrobial Activity
  • Quinoline Derivatives: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[17][18][19][20] Derivatives synthesized from this compound precursors could exhibit broad-spectrum antibacterial and antifungal activities. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Multicomponent reactions, such as the Biginelli and Hantzsch syntheses, as well as various condensation reactions, provide efficient and atom-economical routes to these complex molecules. The resulting fused pyrimidines, quinolines, and benzodiazepines, among others, represent privileged scaffolds in medicinal chemistry with demonstrated potential as anticancer and antimicrobial agents. The detailed synthetic protocols and biological insights provided in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

Exploring 1,3-Cyclopentanedione Derivatives as Novel Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-cyclopentanedione (CPD) derivatives, a versatile class of compounds with significant potential as novel ligands in coordination chemistry and drug development. We will delve into their synthesis, chemical properties, and diverse applications, presenting key data, detailed experimental protocols, and visualizations to support researchers in this burgeoning field.

Introduction: The this compound Scaffold

This compound is a cyclic β-diketone that serves as a valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties make it an attractive scaffold for the design of novel ligands.

Key Physicochemical Properties:

  • Keto-Enol Tautomerism: A defining feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. The enol form, stabilized by intramolecular hydrogen bonding, is often the more stable and reactive species. X-ray crystallography has confirmed that CPD exists in the enol form in its solid state.[1][3]

  • Acidity: The methylene (B1212753) protons located between the two carbonyl groups are notably acidic. This compound has a pKa value of approximately 5.23, which is comparable to that of carboxylic acids.[1] This acidity facilitates the formation of enolates, which are crucial intermediates in many synthetic reactions.

  • Carboxylic Acid Isostere: Due to its acidity and planar structure, the this compound moiety is recognized as a novel isostere for the carboxylic acid functional group.[4][5] This allows for the modulation of physicochemical properties like lipophilicity while maintaining the potential for key polar interactions in biological systems.[4][5]

Keto-Enol Tautomerism of the CPD scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic routes.

Overview of Synthetic Pathways:

  • Classical Methods: Base-promoted cyclizations, such as the Dieckmann condensation of substituted diesters, are traditional and reliable methods for forming the cyclopentanedione ring.[6]

  • Modern Organocatalysis: More recent advancements include organocatalytic methods like reductive alkylation, which often utilize chiral amine catalysts (e.g., L-proline) and proceed under milder, more environmentally friendly conditions.[6]

  • Functionalization of Precursors: A highly effective strategy involves the functionalization of unsaturated precursors. For example, the Michael addition of thiol-containing linkers to 4-cyclopentene-1,3-dione (B1198131) provides a facile, two-step synthesis for specific derivatives, avoiding the need for protecting groups that are often required in dimedone derivatization.[7][8]

Synthesis_Workflow General Synthesis Workflow for a CPD-Based Probe start Start with 4-Cyclopentene-1,3-dione & Thiol-containing Linker step1 Michael Addition Reaction start->step1 intermediate Intermediate Product: Thiol-conjugated CPD step1->intermediate step2 Conjugation with Functional Moiety (e.g., Biotin-NHS) intermediate->step2 product Final Product: Biotin-tagged CPD Probe step2->product

Workflow for synthesizing a CPD-based chemical probe.

Detailed Experimental Protocol: Synthesis of a Biotin-Tagged this compound Probe

This protocol is adapted from the synthesis of a biotin-tagged probe for labeling sulfenic acid proteins.[7][8]

Objective: To synthesize a biotin-conjugated this compound derivative for use as a chemical probe.

Materials:

  • 4-Cyclopentene-1,3-dione

  • Cysteamine (B1669678)

  • Biotin-NHS (N-Hydroxysuccinimide ester)

  • Appropriate solvents (e.g., methanol, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Cysteamine-CPD Intermediate

    • Dissolve 4-cyclopentene-1,3-dione in methanol.

    • Add cysteamine to the solution and stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting intermediate product, typically by silica (B1680970) gel column chromatography, to yield the thiol-conjugated CPD intermediate.

  • Step 2: Conjugation with Biotin

    • Dissolve the purified intermediate from Step 1 in a suitable solvent like Dimethylformamide (DMF).

    • Add Biotin-NHS ester to the solution.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Monitor the reaction by TLC.

    • After completion, the final biotin-tagged product can be purified using column chromatography or recrystallization. The overall yield for this two-step process is reported to be in the range of 59-68%.[7]

Applications in Drug Discovery and Chemical Biology

The unique properties of the CPD scaffold have led to its successful application in medicinal chemistry and the development of chemical probes.

A Novel Carboxylic Acid Isostere for Drug Design

The CPD moiety's acidity and structural characteristics make it an effective substitute for a carboxylic acid group in drug candidates.[4][5] This substitution can be a valuable strategy to fine-tune a compound's pharmacokinetic profile, such as its lipophilicity and cell permeability, while preserving the essential ionic interactions with the biological target.[4]

Case Study: Thromboxane (B8750289) A2 (TP) Receptor Antagonists

To demonstrate its utility as a carboxylic acid isostere, CPD derivatives of a known thromboxane A2 (TP) receptor antagonist were synthesized and evaluated. Several mono- and di-substituted CPD derivatives were identified that exhibited potent antagonist activity, with nanomolar IC50 and Kd values comparable to the original carboxylic acid-containing compound.[4][5]

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid (Parent Compound)Thromboxane A2 ReceptorFunctional & Radioligand~10~10[4]
CPD Derivative 41 (mono-substituted)Thromboxane A2 ReceptorFunctional & RadioligandNanomolarNanomolar[4]
CPD Derivative 42 (mono-substituted)Thromboxane A2 ReceptorFunctional & RadioligandNanomolarNanomolar[4]
CPD Derivative 43 (di-substituted)Thromboxane A2 ReceptorFunctional & RadioligandNanomolarNanomolar[4]
CPD Derivative 44 (di-substituted)Thromboxane A2 ReceptorFunctional & RadioligandNanomolarNanomolar[4]
CPD Derivative 45 (di-substituted)Thromboxane A2 ReceptorFunctional & RadioligandNanomolarNanomolar[4]

Table 1: Biological activity of CPD-based Thromboxane A2 receptor antagonists. "Nanomolar" indicates values similar to the parent compound as reported in the study.

TP_Receptor_Signaling Simplified Thromboxane A2 (TP) Receptor Signaling Pathway TXA2 Thromboxane A2 (Agonist) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Binds & Activates CPD_Antagonist CPD Derivative (Antagonist) CPD_Antagonist->TP_Receptor Binds & Blocks G_Protein Gq/G13 Protein Activation TP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, vasoconstriction) PLC->Signaling

Role of CPD antagonists in blocking TP receptor signaling.

Case Study: Probes for Sulfenic Acid-Modified Proteins

Cysteine sulfenic acid (-SOH) is an important post-translational modification involved in redox signaling. CPD derivatives have been developed as novel chemical probes for the selective labeling of these modified proteins.[7] These probes react with the sulfenic acid moiety, allowing for the detection and identification of proteins regulated by this modification. The reaction rate is notably enhanced at lower pH, suggesting the enol form is the primary reactive species.[7]

Probe CompoundTarget Protein (example)Reaction pH for Enhanced RateApplicationReference
4-(ethylthio)cyclopentane-1,3-dioneC165S AhpC-SOH3.5 - 5.5Selective labeling of -SOH proteins[7]
Biotin-tagged CPD derivativeC165S AhpC-SOH~5.5Proteome profiling of -SOH proteins[7]

Table 2: Application of CPD derivatives as chemical probes for sulfenic acid.

Coordination Chemistry and Catalytic Applications

As cyclic β-diketones, CPD derivatives are excellent chelating ligands for a wide range of metal ions, forming stable six-membered chelate rings.[9][10] This coordination chemistry has been leveraged to develop novel catalysts.

Coordination and Catalysis:

  • Metal Complexes: CPD and its analogs coordinate with metal ions through the deprotonated enolic oxygen atoms, acting as O,O-donors.[9]

  • Catalytic Applications: While the catalytic use of simple CPD metal complexes is an emerging field, analogs like ninhydrin (B49086) and cyclic polyketones have shown promise.[11] Their metal complexes are explored as catalysts in oxidation and reduction reactions, phase-transfer catalysis, and as pre-catalysts in multicomponent reactions.[11] The redox-active nature of the polyketone ligand can facilitate multi-electron transfer processes, stabilizing different oxidation states of the metal center during a catalytic cycle.[11]

Key Experimental Methodologies

Protocol: Labeling of Sulfenic Acid-Modified Proteins with a CPD Probe

This protocol provides a general workflow for labeling a protein containing a reactive sulfenic acid with a CPD-based probe.[7]

Objective: To covalently label a sulfenic acid-modified protein (Protein-SOH) for detection and analysis.

Materials:

  • Purified Protein-SOH (e.g., C165S AhpC-SOH) at a known concentration (e.g., 50 µM).

  • CPD-based probe (e.g., 4-(ethylthio)cyclopentane-1,3-dione or a biotinylated version).

  • Reaction buffer (e.g., slightly acidic pH 5.5 to enhance reaction rate).

  • Quenching solution, if necessary.

  • Analytical equipment (e.g., Mass Spectrometer) for detecting the labeled protein.

Procedure:

  • Reaction Setup: Incubate the Protein-SOH (e.g., 50 µM) with the CPD probe at various concentrations (e.g., 0.5 to 10 mM) in the reaction buffer.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 40-85 minutes). Time course experiments can be performed to determine optimal labeling time.

  • Quenching (Optional): If necessary, stop the reaction by adding a quenching reagent or by buffer exchange.

  • Analysis: Analyze the reaction mixture to detect the formation of the protein-probe adduct. Mass spectrometry is a highly effective method for this, as it will show a mass shift corresponding to the covalent addition of the probe to the protein.

  • Confirmation (for tagged probes): For biotin-tagged probes, the labeled proteins can be enriched using streptavidin beads and subsequently identified through techniques like Western blotting or mass spectrometry-based proteomics.

Conclusion and Future Outlook

Derivatives of this compound represent a highly versatile and promising class of ligands. Their application as carboxylic acid isosteres has already demonstrated significant potential in drug design, yielding potent receptor antagonists. Furthermore, their utility as selective chemical probes for studying post-translational modifications highlights their importance in chemical biology. The exploration of their metal complexes in catalysis is an emerging area that could lead to the development of novel and efficient catalytic systems. Future research will likely focus on expanding the library of CPD derivatives, exploring their potential against a wider range of biological targets, and fully realizing their capabilities in asymmetric catalysis and materials science.

References

1,3-Cyclopentanedione: A Versatile Scaffold for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a cyclic β-diketone that has emerged as a valuable and versatile building block in the synthesis of a wide array of functional materials. Its unique structural and chemical properties, including pronounced acidity and the ability to exist in keto-enol tautomeric forms, make it a highly reactive precursor for the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical characteristics, and its application in the development of advanced materials, with a particular focus on pharmaceuticals and polymers. The content herein is intended to serve as a resource for researchers and professionals in drug discovery and materials science, offering detailed experimental protocols and insights into the utility of this remarkable scaffold.

Physicochemical Properties of this compound

This compound is a white to cream-colored crystalline powder with a melting point in the range of 149-151 °C. It is very soluble in water.[3] The molecule exists in equilibrium between its diketo and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding and predicted to be more stable.[1][4] This tautomerism plays a crucial role in its reactivity.[1] The acidity of the methylene (B1212753) protons positioned between the two carbonyl groups is a key characteristic, with a pKa value of 5.23, which is comparable to that of carboxylic acids.[5] This acidity facilitates the formation of enolates, which are pivotal intermediates in numerous carbon-carbon bond-forming reactions.

PropertyValueReference
Molecular Formula C₅H₆O₂[4]
Molecular Weight 98.10 g/mol [4]
Appearance White to cream crystalline powder[2]
Melting Point 149-151 °C[3]
Solubility Very soluble in water[3]
pKa 5.23[5]

Synthesis of this compound

Several synthetic routes to this compound have been established. Classical methods often involve base-promoted intramolecular cyclizations, such as the Dieckmann condensation of appropriate diesters.[6][7] More modern approaches have also been developed, offering improved efficiency and milder reaction conditions.[6]

General Synthesis via Dieckmann Condensation

A common strategy for forming the cyclopentanedione core is through the Dieckmann condensation, which involves the intramolecular cyclization of a diester under basic conditions.[7] The success of this reaction is highly dependent on the careful control of reaction parameters, including the choice of base, solvent, and temperature.[6]

Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclopentanedione

This protocol describes the synthesis of a derivative, 2-methyl-1,3-cyclopentanedione, which illustrates the general principles of forming the cyclopentanedione ring.

Materials:

Procedure:

  • A suspension of sodium methoxide in xylene is prepared.

  • A solution of ethyl 4-oxohexanoate in xylene is added to the vigorously stirred sodium methoxide suspension while distilling the solvent to maintain the vapor temperature at 134–137 °C.

  • After the addition is complete, dimethyl sulfoxide is added.

  • The orange-colored mixture is stirred and heated for an additional 5 minutes, then cooled to room temperature.

  • Water is added with vigorous stirring, followed by cooling in an ice bath.

  • The mixture is acidified with 12 N hydrochloric acid with vigorous stirring.

  • After stirring at 0 °C for 1.5 hours, the crystalline product is collected by suction filtration and washed with ice-cooled diethyl ether.

  • The crude product is dissolved in boiling water and filtered.

  • The filtrate is concentrated and allowed to stand at 0 °C overnight.

  • The crystals are collected by filtration and dried to yield 2-methyl-1,3-cyclopentanedione.[8][9]

Applications in Functional Materials

The reactivity of the this compound scaffold has been harnessed to create a diverse range of functional materials, from biologically active molecules to advanced polymers.

Pharmaceutical Applications: A Bioisostere for Carboxylic Acids

A significant application of the this compound moiety is its use as a bioisostere for the carboxylic acid functional group in drug design.[10][11] Its comparable pKa and ability to engage in similar intermolecular interactions make it an effective substitute, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been successfully developed as potent antagonists of the thromboxane (B8750289) A2 (TP) receptor.[10][12] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for anti-thrombotic therapies.[13] By replacing the carboxylic acid moiety in known TP receptor antagonists with a substituted cyclopentane-1,3-dione group, researchers have created novel compounds with nanomolar efficacy.[10][14]

CompoundTargetAssayIC₅₀ (nM)K_d_ (nM)Reference
CPD Derivative 41 Human TP ReceptorFunctional Assay14 ± 2-[10][14]
CPD Derivative 42 Human TP ReceptorFunctional Assay8 ± 1-[10][14]
CPD Derivative 43 Human TP ReceptorFunctional Assay25 ± 5-[10][14]
CPD Derivative 44 Human TP ReceptorRadioligand Binding-11 ± 2[10][14]
CPD Derivative 45 Human TP ReceptorRadioligand Binding-19 ± 3[10][14]

The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by thromboxane A2, initiates a signaling cascade leading to physiological responses such as platelet aggregation and smooth muscle contraction.[1][13] The receptor couples to Gαq and Gα13 proteins.[1][15] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[1][13] The Gα13 pathway involves the activation of the small GTPase RhoA, which plays a role in cytoskeleton rearrangement and cell contraction.[6][16][17]

Thromboxane_A2_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_protein G Protein Signaling cluster_downstream Downstream Effects TXA2 Thromboxane A2 TP_receptor TP Receptor TXA2->TP_receptor Binds to Gq Gαq TP_receptor->Gq Activates G13 Gα13 TP_receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Cytoskeleton Cytoskeleton Rearrangement RhoA->Cytoskeleton Ca_increase ↑ [Ca²⁺]i IP3_DAG->Ca_increase Platelet_Aggregation Platelet Aggregation Ca_increase->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction

Thromboxane A2 Receptor Signaling Pathway.
Polymer Synthesis

This compound can be reduced to 1,3-cyclopentanediol, which serves as a diol monomer in the synthesis of polyesters and polyurethanes.[1][13] The incorporation of the cyclic cyclopentane (B165970) unit into the polymer backbone can impart unique thermal and mechanical properties.

1,3-Cyclopentanediol has been successfully used as a monomer for the synthesis of polyurethanes.[1] Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a diol. The properties of the resulting polyurethane can be tailored by the choice of the monomers.

PropertyValue
Number-Average Molecular Weight (M̄n) ~3000 g/mol
Average Degree of Polymerization (P̄n) ~20

This general protocol outlines the synthesis of a polyurethane, which can be adapted for the use of 1,3-cyclopentanediol.

Materials:

  • Polyol (e.g., 1,3-cyclopentanediol)

  • Diisocyanate (e.g., hexamethylene diisocyanate - HDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Solvent (e.g., 1,2-dichloroethane)

  • Chloroform (B151607)

  • Methanol

Procedure:

  • The polyol is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).

  • The diisocyanate and catalyst are added to the solution.

  • The reaction mixture is heated (e.g., to 70 °C) under a nitrogen atmosphere with stirring for a set period (e.g., 6 hours).

  • After the reaction, the polyurethane is dissolved in chloroform and precipitated in methanol.

  • The precipitated polymer is collected and dried under vacuum.[18][19][20]

Polyurethane_Synthesis_Workflow Diol 1,3-Cyclopentanediol (Diol) Reaction Polyaddition Reaction (Heated, N₂ atm) Diol->Reaction Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Polyurethane Polyurethane Product Precipitation->Polyurethane

General Workflow for Polyurethane Synthesis.
Synthesis of Heterocyclic Compounds

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions with dinucleophiles.[2][12]

Enaminones, which are valuable intermediates in organic synthesis, can be readily prepared from this compound and primary or secondary amines.[21] These reactions are often catalyzed by acids or metal salts.

This protocol provides a general method for the synthesis of β-enaminones from 1,3-dicarbonyl compounds.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Catalyst (e.g., gold(III) chloride, cobalt(II) chloride, or a Lewis acid)

  • Solvent (optional, can be run solvent-free)

Procedure:

  • This compound and the amine are mixed, either neat or in a suitable solvent.

  • A catalytic amount of the chosen catalyst is added.

  • The reaction mixture is stirred at room temperature or heated, depending on the specific reactants and catalyst used.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration, extraction, or chromatography.[21]

The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds.[22][23][24] This reaction is typically catalyzed by a weak base.[23][24]

This protocol describes a general procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.

Materials:

Procedure:

  • This compound and the aromatic aldehyde are dissolved or suspended in the chosen solvent.

  • A catalytic amount of the base is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction and subsequent purification by chromatography or recrystallization.[5][21]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functional materials. Its unique chemical properties, particularly its acidity and keto-enol tautomerism, enable its participation in a variety of important organic reactions. In the pharmaceutical arena, its role as a carboxylic acid bioisostere has led to the development of potent thromboxane A2 receptor antagonists. In materials science, its diol derivative serves as a monomer for the synthesis of novel polyurethanes. The straightforward synthesis of heterocyclic compounds, such as enaminones and pyrazoles, further underscores its utility. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in harnessing the potential of this compound for the creation of new and improved functional materials.

References

An In-depth Technical Guide to the Physical-Chemical Properties of 1,3-Cyclopentanedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione and its derivatives represent a class of cyclic β-dicarbonyl compounds that are of significant interest in medicinal chemistry and drug development. Their unique structural and electronic properties, including keto-enol tautomerism and the acidity of the C2 proton, make them versatile scaffolds for the synthesis of a wide array of biologically active molecules. These compounds have been investigated for various therapeutic applications, including as anticancer, anticonvulsant, and anti-inflammatory agents. A notable application is their use as chemical probes to study the post-translational modification of proteins, specifically S-sulfenylation, which plays a crucial role in cellular signaling. This technical guide provides a comprehensive overview of the core physical-chemical properties of this compound derivatives, detailed experimental protocols for their determination, and a discussion of their relevance in biological signaling pathways.

Core Physical-Chemical Properties

The biological activity and pharmaceutical potential of this compound derivatives are intrinsically linked to their physical-chemical properties. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and solubility dictate their absorption, distribution, metabolism, and excretion (ADME) profiles.

Keto-Enol Tautomerism

A fundamental characteristic of this compound and its derivatives is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding.[1] This tautomerism is crucial as the enol/enolate form is typically the more reactive species in chemical syntheses and biological interactions.[2] The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the cyclopentane (B165970) ring.[1] X-ray crystallography has confirmed that the parent this compound exists in the enol form in the solid state.[1]

Data Presentation of Physical-Chemical Properties

The following tables summarize the available quantitative data for this compound and some of its derivatives.

CompoundDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP (Predicted)Aqueous Solubility
This compoundParentC₅H₆O₂98.10[3]149-151[3]5.23[1], 8.94±0.20 (Predicted)[3]-0.4[2]Very soluble[3]
2-Methyl-1,3-cyclopentanedione2-AlkylC₆H₈O₂112.13[4]Not availableNot available0.2[4]Not available
2-Ethyl-1,3-cyclopentanedione2-AlkylC₇H₁₀O₂126.15Not availableNot availableNot availableNot available
2-Acetyl-1,3-cyclopentanedione2-AcylC₇H₈O₃140.14[2]Not availableNot available-0.4[2]Not available

Experimental Protocols

Accurate determination of the physical-chemical properties of this compound derivatives is essential for structure-activity relationship (SAR) studies and drug design.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa of this compound derivatives can be determined by monitoring the change in their UV-Vis absorbance as a function of pH. The enol and enolate forms of these compounds exhibit different absorption spectra.

Principle: The Henderson-Hasselbalch equation is used to relate the measured absorbance at a specific wavelength to the pH and pKa of the compound. By plotting absorbance versus pH, a sigmoidal curve is obtained, and the pKa can be determined from the inflection point.

Detailed Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions covering a pH range of approximately 2 to 12 should be prepared using standard buffer systems (e.g., phosphate (B84403), borate). The ionic strength of the buffers should be kept constant.

  • Preparation of Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1-10 mM.

  • Sample Preparation: An aliquot of the stock solution is added to each buffer solution to a final concentration in the low micromolar range (e.g., 10-50 µM).

  • Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded from approximately 220 nm to 400 nm. The wavelength of maximum absorbance for the enolate species should be identified.

  • Data Analysis: The absorbance at the wavelength of maximum absorbance for the enolate is plotted against the pH of the buffer solutions. The pKa is determined by fitting the data to a sigmoidal dose-response curve or by identifying the pH at which the absorbance is half-maximal.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for logD). The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Detailed Methodology:

  • Preparation of Phases: n-Octanol is pre-saturated with water, and water (or buffer) is pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of the this compound derivative is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1-24 hours) to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a faster, automated alternative to the shake-flask method for estimating logP values.

Principle: The retention time of a compound on a reverse-phase column is related to its lipophilicity. By calibrating the column with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.

Detailed Methodology:

  • Chromatographic System: A standard HPLC system with a C18 reverse-phase column and a UV detector is used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. Isocratic elution is typically employed.

  • Calibration Standards: A series of standard compounds with known logP values that bracket the expected logP of the this compound derivatives are selected.

  • Analysis: The calibration standards and the test compounds are injected onto the column, and their retention times (t_R) are recorded. The dead time (t_0) of the system is also determined using a non-retained compound (e.g., uracil).

  • Data Analysis: The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0. A calibration curve is generated by plotting the log(k') of the standards against their known logP values. The logP of the test compounds is then determined from their log(k') values using the calibration curve.

Biological Relevance and Signaling Pathways

This compound derivatives have garnered attention for their ability to interact with biological systems, most notably as probes for protein S-sulfenylation, a key post-translational modification in redox signaling.

Protein S-Sulfenylation in Cellular Signaling

Protein S-sulfenylation is the reversible oxidation of a cysteine thiol to a sulfenic acid (-SOH) by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[5] This modification can alter a protein's structure and function, thereby modulating cellular signaling pathways.[5] 1,3-Dicarbonyl compounds, including derivatives of this compound, can selectively react with the sulfenic acid moiety, allowing for its detection and the identification of sulfenylated proteins.[6]

Several key signaling pathways are known to be regulated by protein sulfenylation.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[7] Upon ligand binding, EGFR stimulates the production of H₂O₂, which leads to the sulfenylation of a specific cysteine residue (Cys797) in the EGFR kinase domain.[7] This modification enhances the kinase activity of EGFR, promoting downstream signaling.[7]

EGFR_Sulfenylation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding NADPH_Oxidase NADPH Oxidase EGFR->NADPH_Oxidase Activation EGFR_P EGFR (P) (Sulfenylated Cys797) EGFR->EGFR_P Autophosphorylation (Enhanced Activity) H2O2 H₂O₂ NADPH_Oxidase->H2O2 Production H2O2->EGFR Sulfenylation of Cys797 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_P->Downstream_Signaling Activation

EGFR Signaling and Sulfenylation

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Key components of the MAPK pathway, including certain MAP kinases themselves, have been identified as targets of S-sulfenylation.[8] This redox modification can influence the activity of the kinase cascade, thereby impacting downstream cellular responses.

MAPK_Sulfenylation_Pathway ROS ROS MAPK MAPK (e.g., ERK, JNK, p38) ROS->MAPK Sulfenylation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates MAPK_SOH MAPK-SOH (Sulfenylated) MAPK->MAPK_SOH Equilibrium Transcription_Factors Transcription Factors MAPK_SOH->Transcription_Factors Modulates Activity Cellular_Response Cellular Response Transcription_Factors->Cellular_Response

MAPK Signaling and Sulfenylation
Experimental Workflow for Identifying Sulfenylated Proteins

The use of this compound derivatives as chemical probes is central to the workflow for identifying sulfenylated proteins.

Sulfenylation_Workflow Cells Cells Probe_Incubation Incubate with This compound Probe Cells->Probe_Incubation ROS_Stimulus ROS Stimulus (e.g., H₂O₂) ROS_Stimulus->Cells Cell_Lysis Cell Lysis Probe_Incubation->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Click_Chemistry Click Chemistry (Biotin Tagging) Protein_Extraction->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin) Click_Chemistry->Affinity_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spectrometry Data_Analysis Data Analysis and Protein Identification Mass_Spectrometry->Data_Analysis

Workflow for Sulfenylated Protein ID

Conclusion

This compound derivatives are a valuable class of compounds with tunable physical-chemical properties that make them attractive for various applications in drug discovery and chemical biology. Their utility as scaffolds for synthesizing bioactive molecules and as probes for studying protein S-sulfenylation highlights their importance. A thorough understanding and accurate measurement of their pKa, logP, and solubility are critical for optimizing their design and application. The continued exploration of their biological activities and the signaling pathways they modulate will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of cellular redox regulation.

References

Methodological & Application

Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous bioactive compounds. 1,3-Cyclopentanedione, a versatile C5 building block, serves as an excellent Michael donor due to the acidity of the methylene (B1212753) protons flanked by the two carbonyl groups. Its participation in Michael addition reactions provides access to a diverse range of 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of various therapeutic agents. This document provides detailed protocols and application notes for conducting Michael addition reactions using this compound.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are valuable precursors for the synthesis of a variety of biologically active molecules. The cyclopentane (B165970) core is a common motif in natural products and synthetic drugs. For instance, derivatives of this compound have been utilized as intermediates in the synthesis of prostaglandins, steroids, and other cyclopentanoid natural products. The resulting 1,5-dicarbonyl functionality in the Michael adducts can be further manipulated to construct complex polycyclic systems and introduce diverse functional groups, making this reaction a powerful tool in medicinal chemistry and drug development.

Data Presentation: Michael Addition of this compound with Various Acceptors

The following table summarizes the quantitative data for the Michael addition reaction of this compound with a variety of Michael acceptors under different catalytic conditions. This data is intended to provide a comparative overview to aid in reaction optimization.

Michael AcceptorCatalystSolventTemp. (°C)Time (h)Yield (%)dree (%)Reference
Chalcone (B49325)Quinine-based primary amineToluene (B28343)RT4831-52[2]
(E)-β-NitrostyreneCatalyst-free (grinding)NoneRT0.1798--
4-Chloro-β-nitrostyreneCatalyst-free (grinding)NoneRT0.2596--
4-Methoxy-β-nitrostyreneCatalyst-free (grinding)NoneRT0.3395--
2-Nitro-β-nitrostyreneCatalyst-free (grinding)NoneRT0.3394--

Note: The specific structures of the Michael acceptors and catalysts, as well as more detailed reaction conditions, can be found in the cited literature.

Experimental Protocols

The following are generalized experimental protocols for performing Michael addition reactions with this compound. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Organocatalyzed Michael Addition to an α,β-Unsaturated Ketone (Chalcone)

This protocol is adapted from the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[2]

Materials:

  • This compound

  • Chalcone (or other α,β-unsaturated ketone)

  • Quinine-based primary amine catalyst (e.g., 9-amino-9-deoxyepiquinine)

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the quinine-based primary amine catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • To this solution, add this compound (0.3 mmol, 1.5 equivalents).

  • Finally, add the chalcone (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Catalyst-Free Michael Addition to a Nitroalkene via Grinding

This environmentally benign protocol is adapted from a solvent-free and catalyst-free grinding method.

Materials:

  • This compound

  • β-Nitrostyrene (or other nitroalkene)

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, place this compound (1.0 mmol, 1.0 equivalent) and the β-nitrostyrene (1.0 mmol, 1.0 equivalent).

  • Grind the mixture with a pestle at room temperature for the specified time (e.g., 10-20 minutes). The progress of the reaction can be monitored by observing the change in the physical state of the mixture (e.g., solidification or color change).

  • After the reaction is complete, the resulting solid product is typically of high purity.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound.

Michael_Addition_Mechanism cluster_start Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation CPD This compound Enolate Enolate Intermediate CPD->Enolate Deprotonation Base Base Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate 1,4-Addition Proton_Source Proton Source (e.g., H₂O) Michael_Adduct Michael Adduct (1,5-Dicarbonyl Compound) Adduct_Enolate->Michael_Adduct Protonation

Caption: General mechanism of the Michael addition of this compound.

Experimental Workflow for Organocatalyzed Michael Addition

This diagram outlines the typical laboratory workflow for setting up and working up an organocatalyzed Michael addition reaction.

Experimental_Workflow Start Start Prep Prepare Dry Glassware under Inert Atmosphere Start->Prep Add_Cat Add Organocatalyst and Anhydrous Solvent Prep->Add_Cat Add_Reactants Add this compound and Michael Acceptor Add_Cat->Add_Reactants React Stir at Specified Temperature and Time Add_Reactants->React Monitor Monitor Reaction by TLC React->Monitor Workup Aqueous Workup (if necessary) Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Analyze Characterization (NMR, HRMS, HPLC) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for an organocatalyzed Michael addition.

Synthetic Pathway to a Bioactive Scaffold

This diagram illustrates a synthetic route where the Michael addition of this compound is a key step in the formation of a complex molecular scaffold with potential biological activity.

Synthetic_Pathway cluster_michael Key Michael Addition Step cluster_cyclization Further Transformations CPD This compound Michael_Adduct Michael Adduct CPD->Michael_Adduct Organocatalyst Acceptor α,β-Unsaturated Ester Cyclized_Product Intramolecular Cyclization Product Michael_Adduct->Cyclized_Product Base/Acid Final_Scaffold Bioactive Scaffold (e.g., Steroid-like) Cyclized_Product->Final_Scaffold Further Modifications

Caption: Synthetic pathway to a bioactive scaffold via Michael addition.

References

Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of various fine chemicals, polymers, and pharmacologically active molecules.[2] 1,3-Cyclopentanedione is a valuable active methylene compound in Knoevenagel condensations, leading to the formation of 2-arylidene-1,3-cyclopentanedione derivatives. These products serve as important intermediates in the synthesis of more complex molecules, including potential therapeutic agents.

This document provides detailed application notes and protocols for performing the Knoevenagel condensation using this compound with various aromatic aldehydes. It includes a summary of reaction conditions, detailed experimental procedures, and visual diagrams to illustrate the workflow and reaction mechanism.

Data Presentation: Comparative Reaction Conditions

While specific quantitative data for a wide range of Knoevenagel condensations using this compound is not extensively consolidated in single sources, the following table presents representative conditions for analogous cyclic 1,3-diones and other active methylene compounds to provide a comparative context for reaction optimization.

Active Methylene CompoundAldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
Indan-1,3-dioneAromatic AldehydesNoneWaterRoom Temp10-45 min53-95[3]
Thiazolidine-2,4-dionep-MethoxybenzaldehydePyrrolidine (0.625 eq.)--480 min100[4]
Thiazolidine-2,4-dionep-NitrobenzaldehydePiperidine (B6355638) (0.8 eq.)--480 min65[4]
MalononitrileSubstituted BenzaldehydesHKUST-1-NH₂ (10 mg)EthanolRoom Temp--[2]
MalononitrileAromatic AldehydesNi(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp10 min~90
Meldrum's Acid2-(1-phenylvinyl)benzaldehydePiperidine (0.2 eq.)Benzene (B151609)Room Temp-80[5]
Ethyl 2-Cyclopentyl-3-Oxobutanoate4-ChlorobenzaldehydePiperidine (0.1 eq.)Toluene (B28343)Reflux (~110)--[6]
Malonic AcidSyringaldehydeAmmonium BicarbonateSolvent-free902 hHigh[7]

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with a generic aromatic aldehyde. These can be adapted based on the specific reactivity of the aldehyde and the desired scale of the reaction.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Conventional Heating)

This protocol describes a classic and robust method for the Knoevenagel condensation using a weak organic base as a catalyst in an organic solvent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Glacial Acetic Acid (optional, 0.1 mmol, 0.1 equiv.)

  • Toluene or Benzene (10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (25 or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add toluene or benzene (10 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture. For less reactive aldehydes, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation

This protocol utilizes a Lewis acid as a catalyst, which can be effective for certain substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)

  • Titanium(IV) chloride (TiCl₄) (1.0 mmol, 1.0 equiv.)

  • Pyridine (B92270) (4.0 mmol, 4.0 equiv.)

  • Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask containing a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add pyridine (4.0 mmol).

  • Slowly add TiCl₄ (1.0 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[5]

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G General Workflow for Knoevenagel Condensation reactants 1. Reactant Preparation (this compound, Aldehyde) dissolution 2. Dissolution in Solvent (e.g., Toluene) reactants->dissolution catalyst 3. Catalyst Addition (e.g., Piperidine) dissolution->catalyst reaction 4. Reaction (Heating/Stirring) catalyst->reaction monitoring 5. Monitoring (TLC) reaction->monitoring workup 6. Aqueous Workup (Extraction & Washing) monitoring->workup drying 7. Drying & Filtration workup->drying concentration 8. Solvent Removal (Rotary Evaporation) drying->concentration purification 9. Purification (Recrystallization/Chromatography) concentration->purification product 10. Pure Product purification->product

Caption: A flowchart illustrating the general experimental workflow for a Knoevenagel condensation reaction.

G Catalytic Cycle of Amine-Catalyzed Knoevenagel Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products aldehyde Aldehyde (R-CHO) iminium Iminium Ion Formation aldehyde->iminium reacts with amine Amine Catalyst (R'₂NH) amine->iminium enolate Enolate Formation amine->enolate active_methylene Active Methylene (this compound) active_methylene->enolate deprotonated by Amine addition Nucleophilic Addition iminium->addition attacked by enolate->addition elimination Elimination & Catalyst Regeneration addition->elimination elimination->amine regenerates product α,β-Unsaturated Product elimination->product water Water (H₂O) elimination->water

References

The Strategic Utility of 1,3-Cyclopentanedione in Natural Product Total Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione and its derivatives are powerful and versatile building blocks in organic synthesis, particularly in the construction of complex carbocyclic frameworks inherent to many natural products. The unique reactivity of this five-membered ring dione (B5365651), characterized by its acidic methylene (B1212753) group situated between two carbonyls, allows for a wide range of chemical transformations. These include alkylations, Robinson annulations, and various cyclization cascades that enable the efficient assembly of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the total synthesis of select natural products, offering valuable insights for researchers in organic synthesis and drug development.

Application Note 1: Synthesis of the Bis-nor-Wieland-Miescher Ketone, a Key Intermediate for Steroids and Terpenoids

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. A key application of this compound derivatives is in the synthesis of the bis-nor-Wieland-Miescher ketone, a crucial building block for the synthesis of steroids and other terpenoids. The starting material, 2-methyl-1,3-cyclopentanedione (B45155), undergoes a Michael addition to methyl vinyl ketone, followed by an intramolecular aldol condensation to yield the bicyclic enone. This strategic use of a substituted this compound allows for the rapid construction of a functionalized bicyclo[4.3.0]nonane skeleton.

Logical Workflow for Bis-nor-Wieland-Miescher Ketone Synthesis

G cluster_start Starting Materials cluster_reaction Robinson Annulation cluster_product Product 2_methyl_1_3_cyclopentanedione 2-Methyl-1,3-cyclopentanedione michael_addition Michael Addition 2_methyl_1_3_cyclopentanedione->michael_addition methyl_vinyl_ketone Methyl Vinyl Ketone methyl_vinyl_ketone->michael_addition intramolecular_aldol Intramolecular Aldol Condensation michael_addition->intramolecular_aldol bis_nor_WMK Bis-nor-Wieland-Miescher Ketone intramolecular_aldol->bis_nor_WMK

Caption: Robinson annulation strategy for the synthesis of the bis-nor-Wieland-Miescher ketone.

Quantitative Data for the Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
Reagent/ProductChemical FormulaMolar Mass ( g/mol )Amount (g)Amount (mmol)Role
2-Methyl-1,3-cyclopentanedioneC₆H₈O₂112.1311.299.9Starting Material
Methyl Vinyl KetoneC₄H₆O70.09~18.5~264Reagent
Piperidinium AcetateC₇H₁₅NO₂145.20catalytic-Catalyst
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneC₁₀H₁₄O₃182.2216.087.8Product
Experimental Protocol: Michael Addition of 2-Methyl-1,3-cyclopentanedione to Methyl Vinyl Ketone

This protocol is adapted from the synthesis of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, an intermediate in natural product synthesis.

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, combine 2-methyl-1,3-cyclopentanedione (11.2 g, 99.9 mmol) and demineralized water (26 mL).

  • Reagent Addition: Add glacial acetic acid (0.08 mL) and freshly distilled methyl vinyl ketone (10 mL, stabilized with a small amount of hydroquinone (B1673460) monomethyl ether).

  • Reaction Conditions: Stir the resulting mixture under an inert atmosphere (e.g., argon) at room temperature.

  • Monitoring and Staged Addition: The reaction progress is monitored over several days. Additional portions of methyl vinyl ketone (9 mL on day 4 and 9.5 mL on day 9) are added to drive the reaction to completion.

  • Work-up: After approximately 15 days, add benzene (B151609) (50 mL) and saturate the aqueous phase with sodium chloride to facilitate phase separation. Separate the layers and extract the aqueous phase with an additional portion of benzene (50 mL).

  • Purification: Combine the organic extracts and dry them over a mixture of sodium sulfate (B86663) and magnesium sulfate, then treat with activated charcoal. Filter the mixture and wash the solids with a chloroform/ether mixture. The combined filtrates are concentrated under reduced pressure. The resulting oil is purified by fractional distillation (105-118 °C at 0.05 mmHg) to yield the product (16.0 g, 83.5% yield).

Application Note 2: Construction of the Tricyclic Core of (±)-Cedrene

The total synthesis of the sesquiterpene (±)-cedrene, a component of cedar oil, showcases the utility of a substituted this compound in a multi-step sequence to construct a complex tricyclic framework. In the formal total synthesis by Kerr and co-workers, a derivative of this compound is elaborated into an enyne precursor, which then undergoes a highly efficient intramolecular Pauson-Khand reaction to form the key tricyclic core of cedrone, a direct precursor to cedrene (B97730).

Experimental Workflow for the Formal Total Synthesis of (±)-Cedrone

G start Substituted This compound Derivative step1 Multi-step Elaboration start->step1 enyne Enyne Precursor step1->enyne step2 Pauson-Khand Reaction enyne->step2 cedrone (±)-Cedrone step2->cedrone

Caption: Key steps in the formal total synthesis of (±)-Cedrone.

Quantitative Data for the Pauson-Khand Cyclization to Cedrone
Reagent/ProductChemical FormulaMolar Mass ( g/mol )Amount (mg)Amount (mmol)Role
Enyne PrecursorC₁₅H₂₀O216.321000.462Starting Material
Dicobalt OctacarbonylCo₂(CO)₈341.951740.509Catalyst Precursor
(±)-CedroneC₁₅H₂₂O218.34880.403Product
Experimental Protocol: Intramolecular Pauson-Khand Reaction for (±)-Cedrone Synthesis

This protocol is based on the work of Kerr et al. in the formal total synthesis of (±)-α- and β-cedrene.

  • Reaction Setup: To a solution of the enyne precursor (100 mg, 0.462 mmol) in dry dichloromethane (B109758) (5 mL) under an atmosphere of carbon monoxide, add dicobalt octacarbonyl (174 mg, 0.509 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a 9:1 mixture of petroleum ether and diethyl ether) to afford (±)-cedrone as a colorless oil (88 mg, 87% yield).

Application Note 3: A Highly Abbreviated Synthesis of (±)-Pentalenene

The total synthesis of pentalenene, a tricyclic sesquiterpene, has been a popular target for showcasing new synthetic methodologies. While not directly using this compound as a starting material, some strategies employ precursors that are conceptually derived from it or lead to cyclopentenone-containing intermediates, which are key structural motifs in pentalenene. For instance, the synthesis by Paquette and Geng utilizes a squarate ester cascade to rapidly assemble a functionalized triquinane system, which is then converted to pentalenene. This approach highlights the importance of five-membered ring synthons in the construction of such complex natural products.

Due to the indirect nature of the use of a this compound equivalent in this specific abbreviated synthesis, a detailed protocol directly starting from this compound is not applicable. However, the logic of building complex molecules from five-membered ring precursors remains a central theme.

Conclusion

This compound and its derivatives have proven to be invaluable starting materials and intermediates in the total synthesis of a diverse array of natural products. Their utility in classic reactions like the Robinson annulation and as precursors for modern transition-metal-catalyzed cyclizations underscores their versatility. The examples of the bis-nor-Wieland-Miescher ketone and cedrene syntheses demonstrate the power of this five-membered dione in the efficient and strategic construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers engaged in the synthesis of biologically active molecules and the development of novel synthetic methodologies.

1,3-Cyclopentanedione: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a highly versatile cyclic diketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including the presence of two carbonyl groups and acidic methylene (B1212753) protons, allow for a variety of chemical transformations, making it an invaluable precursor in drug discovery and development. The keto-enol tautomerism of this compound plays a central role in its reactivity, with the enol form being stabilized by intramolecular hydrogen bonding. This property facilitates numerous synthetic applications, from the construction of complex carbocyclic skeletons to its use as a bioisostere for the carboxylic acid functional group.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in three key areas of pharmaceutical synthesis: as a precursor for prostaglandins, as a carboxylic acid isostere in thromboxane (B8750289) A2 (TP) receptor antagonists, and in the synthesis of chemical probes for studying biological systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
IUPAC Name Cyclopentane-1,3-dione
CAS Number 3859-41-4
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
Appearance White to cream crystalline powder
Melting Point 149–151 °C
pKa 5.23

Application 1: Precursor for Prostaglandin Synthesis

This compound derivatives are key intermediates in the total synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. A common strategy involves the synthesis of a substituted 4-hydroxy-2-cyclopentenone, which serves as a versatile precursor to various prostaglandins.

Synthetic Pathway Overview

The synthesis of (dl)-Prostaglandin F1α methyl ester can be achieved from a 2,3-dialkyl-4-hydroxy-2-cyclopentenone intermediate, which is accessible from this compound. The overall synthetic strategy involves the reduction of the cyclopentenone to a diol, followed by the introduction of the requisite side chains.

Prostaglandin_Synthesis A This compound B 2,3-dialkyl-4-hydroxy- 2-cyclopentenone A->B Alkylation & Functionalization C 2,3-dialkyl-1,4- cyclopentanediol B->C Reduction D (dl)-Prostaglandin F1α methyl ester C->D Side-chain introduction TP_Antagonist_Synthesis A Substituted This compound C Cyclopentanedione-based TP Receptor Antagonist A->C Alkylation B TP Antagonist Scaffold with Leaving Group B->C Probe_Synthesis cluster_0 Michael Addition cluster_1 Conjugation A 4-Cyclopentene-1,3-dione C 4-(ethylthio)cyclopentane- 1,3-dione A->C B Thiol-containing linker (e.g., ethanethiol) B->C E Biotinylated Probe C->E Amide coupling D Biotin-NHS D->E

Application Notes and Protocols: Synthesis and Use of Chemical Probes for Labeling Sulfenic Acid in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification involved in cellular signaling and redox regulation.[1][2][3] Its transient nature makes direct detection challenging. Dimedone and its derivatives have emerged as invaluable chemical tools that specifically react with sulfenic acids, enabling their detection, visualization, and enrichment.[1][2][4] This document provides detailed application notes and protocols for the synthesis and utilization of various dimedone-based chemical probes for labeling sulfenic acid in proteins.

Probe Types and Reaction Mechanism

Dimedone-based probes consist of a 1,3-cyclohexanedione (B196179) core, which serves as the reactive moiety that specifically targets the sulfenic acid.[1][2][5] This core is typically functionalized with a reporter tag, such as a fluorophore for direct visualization or a biotin (B1667282) tag for affinity purification.[2][5][6] More recently, "clickable" probes containing azide (B81097) or alkyne handles have been developed, allowing for bioorthogonal ligation to various reporter molecules.[7][8][9]

The fundamental reaction involves the nucleophilic attack of the enolate form of the dimedone probe on the electrophilic sulfur of the sulfenic acid, forming a stable thioether linkage.[4][7] This specific and irreversible reaction allows for the covalent tagging of sulfenylated proteins.

Quantitative Data on Probe Performance

The efficiency of sulfenic acid labeling can vary depending on the probe, the protein target, and the reaction conditions. The following table summarizes quantitative data on the performance of different probes from studies on the model protein Glutathione Peroxidase 3 (Gpx3).

ProbeProtein Concentration (µM)Probe Concentration (mM)Labeling Efficiency (%)Reference
DYn-2100.149[10]
DYn-210167[10]
BTD100.1~100[10]
BCN100.130[10]
TCO100.120[10]
DAz-250 (recombinant Gpx3)1Signal detected[11]
DYn-250 (recombinant Gpx3)1Higher signal than DAz-2[11]

Experimental Protocols

Protocol 1: Representative Synthesis of a Clickable Sulfenic Acid Probe (DAz-2 analog)

This protocol outlines a general strategy for the synthesis of an azide-functionalized dimedone analog for click chemistry applications, based on the structures of probes like DAz-1 and DAz-2.[7][12][13]

Materials:

Procedure:

  • Alkylation of Dimedone:

    • Dissolve dimedone in anhydrous THF.

    • Add sodium hydride portion-wise at 0°C and stir for 30 minutes.

    • Add 1-bromo-3-chloropropane and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting chloro-functionalized dimedone derivative by silica gel chromatography.

  • Azide Substitution:

    • Dissolve the purified chloro-derivative in DMF.

    • Add sodium azide and heat the reaction mixture (e.g., to 60-80°C) for several hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final azide-functionalized probe (DAz-2 analog) by silica gel chromatography.

Protocol 2: Labeling of Sulfenic Acid in Purified Proteins

This protocol is adapted from methods using probes like DYn-2 and DAz-2 to label sulfenic acid on a purified protein.[11][14]

Materials:

  • Purified protein of interest

  • Hydrogen peroxide (H₂O₂)

  • DAz-2 or DYn-2 probe stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Dithiothreitol (DTT) for quenching

  • Reagents for downstream detection (e.g., biotin-alkyne, copper(I) catalyst, and TBTA for click chemistry, followed by streptavidin-HRP for western blotting)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein (e.g., 10-50 µM) in the reaction buffer.

  • Induction of Sulfenylation:

    • Treat the protein with a controlled concentration of H₂O₂ (e.g., 100 µM) for a short duration (e.g., 15-20 minutes) at room temperature to induce sulfenic acid formation. An untreated control should be run in parallel.

  • Probe Labeling:

    • Add the DAz-2 or DYn-2 probe to a final concentration of 1 mM.

    • Incubate for 15-60 minutes at 37°C.

  • Quenching and Cleanup:

    • Quench any unreacted probe with DTT (e.g., 5 mM final concentration).

    • Remove excess probe using a desalting column or gel filtration.

  • Downstream Detection (Click Chemistry Example):

    • To the labeled protein, add biotin-alkyne, copper(I) sulfate, and a copper ligand like TBTA.

    • Incubate to allow the click reaction to proceed.

    • The biotinylated protein can now be detected by western blot using streptavidin-HRP or enriched using streptavidin beads.[8][15]

Protocol 3: Labeling of Sulfenic Acid in Cell Lysates

This protocol describes a method for labeling sulfenylated proteins in total cell lysates, with critical steps to prevent artificial oxidation.[2][3]

Materials:

  • Cultured cells

  • Stimulant to induce oxidative stress (e.g., H₂O₂)

  • Lysis buffer containing a high concentration of a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) and catalase.

  • DCP-Bio1 (biotinylated probe) or a clickable probe (DAz-2/DYn-2)

  • Streptavidin-agarose beads for enrichment

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cells with the desired stimulus (e.g., H₂O₂) to induce protein sulfenylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells directly on the plate with lysis buffer containing NEM (to block free thiols) and catalase (to remove residual H₂O₂). This step is critical to prevent post-lysis oxidation.[2]

  • Probe Labeling:

    • Immediately add the sulfenic acid probe (e.g., DCP-Bio1 or DAz-2) to the lysate and incubate.

  • Enrichment of Labeled Proteins (for Biotinylated Probes):

    • Incubate the lysate with streptavidin-agarose beads to capture the biotin-labeled proteins.[3]

    • Wash the beads extensively to remove non-specifically bound proteins. Inclusion of a DTT wash can help remove proteins disulfide-bonded to the captured proteins.[3]

  • Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluate by SDS-PAGE and western blotting to identify specific proteins of interest or by mass spectrometry for proteome-wide identification.

Visualizations

G cluster_0 Cellular Environment cluster_1 Chemical Probe Reaction Protein-Cys-SH Cysteine Thiol (Protein-SH) Protein-SOH Sulfenic Acid (Protein-SOH) Protein-Cys-SH->Protein-SOH ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Protein-Cys-SH Oxidation Dimedone_Probe Dimedone Probe with Reporter Tag Labeled_Protein Labeled Protein Protein-SOHDimedone_Probe Protein-SOHDimedone_Probe Protein-SOHDimedone_Probe->Labeled_Protein Covalent Adduct Formation

Caption: Mechanism of sulfenic acid formation and labeling.

G Start Start: Cell Culture/Protein Sample Stimulation Induce Oxidative Stress (e.g., H₂O₂) Start->Stimulation Lysis Cell Lysis with NEM/Catalase Stimulation->Lysis Labeling Incubate with Clickable Probe (e.g., DYn-2) Lysis->Labeling Click_Reaction Click Chemistry: Add Biotin-Azide/Alkyne Labeling->Click_Reaction Enrichment Enrich with Streptavidin Beads Click_Reaction->Enrichment Analysis Analyze by MS or Western Blot Enrichment->Analysis

Caption: Workflow for identifying sulfenylated proteins.

G Goal Experimental Goal? Visualize Visualize in cells or on gel? Goal->Visualize Identify Identify/Enrich new targets? Goal->Identify Fluorescent_Probe Use Fluorescent Probe (DCP-FL, DCP-Rho) Visualize->Fluorescent_Probe Yes Biotin_Probe Use Biotin Probe (DCP-Bio1) Identify->Biotin_Probe No Flexibility Need post-labeling flexibility? Identify->Flexibility Yes Clickable_Probe Use Clickable Probe (DAz-2, DYn-2) Flexibility->Biotin_Probe No Flexibility->Clickable_Probe Yes

Caption: Decision tree for probe selection.

References

Enantioselective Synthesis Using 1,3-Cyclopentanedione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis utilizing 1,3-cyclopentanedione and its derivatives. These compounds are versatile building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. The methodologies outlined below focus on key transformations such as asymmetric desymmetrization, Michael additions, and reductive aldol (B89426) cyclizations.

Asymmetric Desymmetrization of 2-Substituted 1,3-Cyclopentanediones

Asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-cyclopentanediones is a powerful strategy to introduce chirality and construct molecules with all-carbon quaternary stereocenters.[1][2] This approach has been successfully employed in the total synthesis of complex natural products.[3][4]

Application: Total Synthesis of (+)-Aplysiasecosterol A

A key step in the total synthesis of the marine secosteroid (+)-Aplysiasecosterol A involves the desymmetrization of a 2-substituted this compound derivative via a highly diastereoselective reduction.[5][6]

Reaction Scheme:

sub Prochiral this compound Derivative prod Chiral Hydroxyketone (Key intermediate for (+)-Aplysiasecosterol A) sub->prod Desymmetric Reduction reag Corey-Bakshi-Shibata (CBS) Catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) BH3•THF reag->prod

Caption: Desymmetric reduction workflow.

Quantitative Data Summary:

SubstrateCatalystReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione(S)-2-Methyl-CBS-oxazaborolidineBH3•THFTHF-789295[5]
Experimental Protocol: Asymmetric Desymmetrization in the Synthesis of a (+)-Aplysiasecosterol A Intermediate[5]
  • Preparation of the Catalyst Solution: To a flame-dried round-bottom flask under an argon atmosphere, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 equivalents).

  • Addition of Reducing Agent: Cool the flask to -78 °C (dry ice/acetone bath) and add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3•THF) in THF (1.2 equivalents) dropwise over 10 minutes. Stir the solution for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol (B129727) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of ammonium (B1175870) chloride and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral hydroxyketone.

Organocatalytic Asymmetric Michael Addition

The enolizable nature of this compound derivatives makes them suitable nucleophiles in asymmetric Michael additions, providing access to highly functionalized chiral cyclopentanones.[7][8] Chiral primary and secondary amines, thioureas, and squaramides are effective organocatalysts for these transformations.[9][10]

Application: Synthesis of Chiral 3-Substituted Cyclopentane-1,2-diones

An organocatalytic cascade Michael addition-cyclization of cyclopentane-1,2-dione with α,β-unsaturated aldehydes can produce bicyclic hemiacetals, which are precursors to chiral 3-substituted cyclopentane-1,2-diones.[11]

Reaction Workflow:

start Start: this compound & Michael Acceptor cat Chiral Organocatalyst (e.g., Proline derivative) start->cat michael Asymmetric Michael Addition start->michael cat->michael inter Chiral Intermediate michael->inter cyclo Intramolecular Cyclization inter->cyclo prod Final Product: Enantioenriched Cyclopentane Derivative cyclo->prod

Caption: Organocatalytic Michael addition workflow.

Quantitative Data Summary:

NucleophileElectrophile (Michael Acceptor)CatalystSolventTemp. (°C)Yield (%)ee (%)Reference
Cyclopentane-1,2-dione(E)-CinnamaldehydeDiphenylprolinol silyl (B83357) etherTolueneRT8595[11]
Cyclopentane-1,2-dione(E)-3-(4-Nitrophenyl)acrylaldehydeDiphenylprolinol silyl etherTolueneRT9296[11]
This compoundChalconeQuinine-derived squaramideCH2Cl2RT6588[12]
Experimental Protocol: Organocatalytic Michael Addition of Cyclopentane-1,2-dione to Cinnamaldehyde[11]
  • Reaction Setup: In a dry vial, dissolve the chiral diphenylprolinol silyl ether catalyst (20 mol%) in toluene (0.5 M).

  • Addition of Reactants: Add cyclopentane-1,2-dione (1.2 equivalents) to the catalyst solution, followed by (E)-cinnamaldehyde (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the bicyclic hemiacetal.

Chiral Copper-Hydride Catalyzed Reductive Aldol Cyclization

The enantioselective reductive aldol cyclization of unsaturated thioester derivatives of this compound, catalyzed by chiral copper hydrides, provides access to bicyclic β-hydroxythioesters with high diastereo- and enantioselectivity.[13][14]

Reaction Mechanism Overview:

G sub Unsaturated Thioester of this compound add 1,4-Hydride Addition sub->add cat [CuH(L*)] (Chiral Copper Hydride) cat->add reduct Silane (Stoichiometric Reductant) reduct->add enolate Copper Enolate Intermediate add->enolate aldol Intramolecular Aldol Reaction enolate->aldol prod Bicyclic β-Hydroxythioester aldol->prod

Caption: Reductive aldol cyclization mechanism.

Quantitative Data Summary:

SubstrateChiral LigandCopper SaltReductantSolventYield (%)ee (%)Reference
S-benzyl 2-(3-oxocyclopent-1-en-1-yl)ethanethioateTANIAPHOSCu(OAc)2•H2OPhenylsilane (B129415)Toluene8490[13]
S-phenyl 2-(3-oxocyclopent-1-en-1-yl)ethanethioateJosiphosCu(OAc)2•H2OPhenylsilaneToluene7885[15]
Experimental Protocol: Copper-Catalyzed Reductive Aldol Cyclization[13]
  • Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., TANIAPHOS, 5.5 mol%) in dry toluene, add the copper(II) acetate monohydrate (5.0 mol%). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate flame-dried flask, dissolve the unsaturated thioester substrate (1.0 equivalent) in dry toluene.

  • Initiation of Reaction: Add the prepared catalyst solution to the substrate solution. Then, add phenylsilane (2.0 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: After complete consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the enantioenriched bicyclic product.

References

Application of 1,3-Cyclopentanedione in the Synthesis of Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanedione is a versatile five-membered ring building block that serves as a valuable precursor in the total synthesis of prostaglandins (B1171923) and their analogues. Its inherent reactivity and functional handles allow for the strategic introduction of the complex stereochemistry and side chains characteristic of this important class of lipid compounds. This document provides an overview of the application of this compound derivatives in prostaglandin (B15479496) synthesis, with a focus on a notable synthetic route to PGF1α. While detailed experimental protocols from the primary literature are not fully available at this time, the following sections outline the key chemical transformations and general methodologies involved.

Core Synthetic Strategy: A Pathway to PGF1α

A significant application of this compound in prostaglandin synthesis involves its use as a key intermediate to construct the characteristic cyclopentane (B165970) core of the target molecule. A notable synthesis of (±)-PGF1α utilizes a substituted this compound derivative, highlighting the utility of this starting material.[1]

The general approach involves the initial construction of a suitably functionalized this compound, followed by a series of transformations to introduce the requisite stereocenters and the α- and ω-side chains of the prostaglandin.

Key Stages of the Synthesis

The synthesis can be broadly divided into the following key stages:

  • Formation of a Substituted this compound: The synthesis commences with the construction of a cyclopentanedione ring bearing precursors to the prostaglandin side chains. This is typically achieved through a cyclization reaction of an acyclic precursor.[1]

  • Protection of the Diketone: To enable selective reactions on other parts of the molecule, the highly reactive 1,3-dione functionality is often protected. A common method is the formation of a ketal, for example, by reacting the dione (B5365651) with ethylene (B1197577) glycol.

  • Stereoselective Reduction: The ketone functionalities on the cyclopentane ring are stereoselectively reduced to hydroxyl groups, establishing the correct stereochemistry required for biologically active prostaglandins.

  • Side-Chain Elaboration: The final stage involves the elaboration and modification of the side chains to complete the synthesis of the target prostaglandin.

Experimental Methodologies (General Overview)

While specific, step-by-step protocols from the primary literature are not available, the following provides a general overview of the types of reactions and conditions that are typically employed in such syntheses.

Synthesis of the Cyclopentanedione Intermediate

A common strategy to synthesize the initial 2,3-disubstituted cyclopentane-1,3-dione is through a Dieckmann-type condensation of a suitably substituted acyclic precursor.[1] For instance, an alkylation of a β-keto ester followed by a base-mediated intramolecular cyclization can yield the desired cyclopentanedione.

Protection of the 1,3-Dione

The protection of the 1,3-dione as a diketal is a standard procedure to prevent its participation in subsequent reactions.

Table 1: General Conditions for Ketal Protection

ReagentCatalystSolventTemperature
Ethylene glycolp-Toluenesulfonic acidTolueneReflux

This data is representative of typical conditions and may not reflect the specific details of the cited synthesis.

Reduction of the Ketone Functionalities

The stereoselective reduction of the ketone groups is a critical step in establishing the correct stereochemistry of the prostaglandin. Various reducing agents can be employed to achieve the desired stereochemical outcome.

Table 2: Representative Reducing Agents for Ketone Reduction

Reducing AgentTypical Stereoselectivity
Sodium borohydride (B1222165) (NaBH₄)Often provides a mixture of stereoisomers
L-Selectride®Can provide high stereoselectivity
K-Selectride®Can provide high stereoselectivity

The choice of reducing agent is crucial and depends on the specific substrate and desired stereoisomer.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthetic strategy.

prostaglandin_synthesis_overview Acyclic_Precursor Acyclic Precursor Cyclopentanedione Substituted this compound Acyclic_Precursor->Cyclopentanedione Cyclization Protected_Dione Protected Dione Cyclopentanedione->Protected_Dione Protection Reduced_Intermediate Stereochemically Defined Intermediate Protected_Dione->Reduced_Intermediate Reduction Prostaglandin Prostaglandin (e.g., PGF1α) Reduced_Intermediate->Prostaglandin Side-chain Elaboration experimental_workflow Start Start: Acyclic Precursor Step1 Step 1: Cyclization to form this compound Start->Step1 Purification1 Purification of Dione Step1->Purification1 Step2 Step 2: Protection of Ketones Purification1->Step2 Purification2 Purification of Protected Dione Step2->Purification2 Step3 Step 3: Stereoselective Reduction Purification2->Step3 Purification3 Purification of Reduced Intermediate Step3->Purification3 Step4 Step 4: Side-Chain Elaboration Purification3->Step4 Final_Purification Final Purification Step4->Final_Purification End End: Prostaglandin Product Final_Purification->End

References

Application Notes and Protocols for the Quantification of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,3-Cyclopentanedione, a key building block in the synthesis of various pharmaceutical compounds and complex molecules. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification in diverse sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in solution. It offers a balance of speed, sensitivity, and accessibility.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1]

  • Mobile Phase: Acetonitrile (MeCN) and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (Note: The optimal wavelength should be determined by scanning the UV spectrum of this compound).

  • Run Time: Approximately 10 minutes.

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the amount of this compound in the unknown sample by interpolating its peak area into the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for this compound quantification.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are representative and should be experimentally determined during method validation.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standards dissolve Dissolve in Mobile Phase start->dissolve dilute Serial Dilutions for Standards dissolve->dilute filter Filter all Solutions (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Unknown Sample calibrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices and for the identification of trace-level impurities.

Experimental Protocol

a) Sample Preparation and Derivatization (Optional but Recommended):

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • For improved chromatographic performance and sensitivity, derivatization can be performed. A common approach for ketones is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Prepare calibration standards and treat them with the same derivatization procedure.

b) Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (or its derivative), select characteristic ions for quantification and confirmation.

c) Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • In SIM mode, integrate the peak area of the selected quantification ion for both standards and samples.

  • Construct a calibration curve and perform linear regression to determine the concentration of the analyte in the unknown samples.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated GC-MS method.

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Note: These values are representative and should be experimentally determined during method validation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample & Standards dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM/Scan) ionize->detect identify Identify Peak (RT & MS) detect->identify integrate Integrate Peak Area identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknown Sample calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry offers a rapid and simple method for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent. Due to its keto-enol tautomerism, the solvent can influence the absorption spectrum.

Experimental Protocol

a) Sample Preparation:

  • Select a suitable solvent in which this compound is soluble and stable (e.g., ethanol, methanol, or water).

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Prepare a blank solution containing only the solvent.

b) Instrumentation and Measurement:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a mid-range concentration standard to determine the wavelength of maximum absorbance (λmax). For β-diketones, this is typically in the range of 240-280 nm.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each calibration standard and the unknown sample.

c) Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Perform a linear regression to obtain the equation of the line and the R² value.

  • Determine the concentration of this compound in the unknown sample using its absorbance and the calibration curve.

Quantitative Data Summary

The following table outlines the typical performance characteristics for a direct UV-Vis spectrophotometric method.

ParameterTypical Value
Wavelength of Max. Abs. (λmax)~250 - 270 nm (solvent dependent)
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 3%

Note: These values are representative and should be experimentally determined during method validation.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis start Prepare Stock Solution dilute Prepare Calibration Standards start->dilute scan Determine λmax dilute->scan blank Prepare Solvent Blank blank->scan zero Zero with Blank scan->zero measure Measure Absorbance zero->measure calibrate Construct Calibration Curve measure->calibrate quantify Calculate Unknown Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 1,3-Cyclopentanedione via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and thermally labile molecules such as 1,3-cyclopentanedione presents a challenge due to its propensity to exist in keto-enol tautomeric forms. This can result in poor chromatographic peak shape, multiple peaks for a single analyte, and consequently, inaccurate quantification.[1]

To overcome these limitations, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic performance and detection sensitivity. This application note provides detailed protocols for two effective derivatization strategies for this compound: direct silylation and a two-step oximation-silylation process.

Principles of Derivatization for this compound

The primary goal of derivatizing this compound is to "lock" the molecule into a single, stable form, preventing the keto-enol tautomerism that occurs in solution and at the high temperatures of the GC inlet.

  • Silylation: This is a common derivatization technique where an active hydrogen atom (in this case, from the enol form of the dione) is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is more volatile and thermally stable than the parent compound.[1]

  • Oximation-Silylation: This two-step process offers a more comprehensive derivatization. First, the carbonyl groups are reacted with an oximation reagent, such as methoxyamine hydrochloride, to form a stable methoxime derivative. This step effectively blocks the ketone groups and prevents enolization. Subsequently, any remaining active hydrogens are silylated. This method is particularly recommended for complex matrices to ensure complete and uniform derivatization.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate (GC grade)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol 1: Direct Silylation

This method is faster but may be less comprehensive than the two-step protocol.

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the dried sample.

    • Add 50 µL of anhydrous pyridine to act as a catalyst.

    • Tightly seal the vial and vortex for 1 minute to ensure complete dissolution.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with ethyl acetate.

Protocol 2: Two-Step Oximation-Silylation

This is the recommended procedure for robust and reproducible quantification of this compound.

  • Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.

  • Oximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Add 50 µL of the MEOX solution to the dried sample.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the oximated sample.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters (Suggested Starting Conditions)

ParameterSetting
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temp.250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 40-450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

While specific quantitative data for this compound derivatization is not extensively published, the following table provides an illustrative comparison of expected outcomes based on the analysis of similar 1,3-diketones. Researchers should perform their own validation to determine precise values for their specific application.

Derivatization MethodExpected Derivative(s)Expected Retention Time Range (min)Limit of Detection (LOD) Range (ng/mL)Key Mass Fragments (m/z)Notes
Direct Silylation Mono-TMS ether, Di-TMS enol ether10 - 151 - 1073, M-15Potential for multiple peaks due to incomplete derivatization or residual tautomers.
Oximation-Silylation Mono-methoxime-mono-TMS ether, Di-methoxime12 - 180.1 - 5M+, M-15, M-31Generally produces a single, sharp peak per isomer, leading to better accuracy and lower detection limits.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry_Sample Dry Sample Residue Sample->Dry_Sample Evaporation (N2) Derivatized_Sample Derivatized Sample Dry_Sample->Derivatized_Sample Deriv_Reagent Derivatization Reagent(s) Deriv_Reagent->Derivatized_Sample Heat GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for derivatization and GC-MS analysis.

Derivatization_Pathways cluster_silylation Direct Silylation cluster_oximation_silylation Two-Step Oximation-Silylation CPD This compound (Keto-Enol Tautomers) TMS_Ether TMS-Enol Ether CPD->TMS_Ether Methoxime Methoxime Derivative CPD->Methoxime Silylation_Reagent BSTFA or MSTFA Silylation_Reagent->TMS_Ether Oximation_Reagent Methoxyamine HCl Oximation_Reagent->Methoxime Final_Product Methoxime-TMS Derivative Methoxime->Final_Product Silylation_Reagent2 BSTFA or MSTFA Silylation_Reagent2->Final_Product

Caption: Chemical derivatization pathways for this compound.

Conclusion

Derivatization is a critical step for the reliable and sensitive analysis of this compound by GC-MS. The choice between direct silylation and a two-step oximation-silylation protocol will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for high quantitative accuracy. For most applications, the two-step oximation-silylation method is recommended to ensure complete derivatization and avoid the analytical challenges posed by keto-enol tautomerism. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and validate robust GC-MS methods for the analysis of this compound in various scientific and developmental contexts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Cyclopentanedione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound precursors involve intramolecular cyclization reactions. The Dieckmann condensation of diethyl adipate (B1204190) is a classic and widely used approach to form the five-membered ring, which is then followed by hydrolysis and decarboxylation.[1][2] Another notable method is the acylation of an enol acetate, such as isopropenyl acetate, with succinic anhydride, which also yields a precursor that can be converted to this compound.[3]

Q2: What is the typical yield I can expect for the synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen method and optimization of reaction conditions. For the Dieckmann condensation route, the initial cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate can yield between 60% and over 80% depending on the base and reaction conditions.[2][4] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester to this compound typically proceeds in yields of 65-80%.[3]

Q3: How does the choice of base affect the yield of the Dieckmann condensation?

A3: The choice of base is critical and directly impacts the reaction yield. Strong, non-nucleophilic bases are generally preferred to minimize side reactions. While traditional bases like sodium ethoxide are effective, modern alternatives such as sodium hydride and potassium tert-butoxide in aprotic solvents can offer improved yields by preventing side reactions.[1] For instance, in the cyclization of diethyl adipate, potassium tert-butoxide has been reported to give higher yields (82%) compared to sodium methoxide (B1231860) (61%) in a solvent-free system.[4]

Q4: What are the key parameters to control during the synthesis?

A4: Several parameters are crucial for maximizing the yield and purity of this compound. These include:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting ester and the base, reducing the yield of the desired cyclization product.[5]

  • Choice of Solvent: The solvent can influence the stability of the enolate intermediate. Polar aprotic solvents like THF or DMF can enhance enolate stability.[6]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions or decomposition.

  • Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid introducing impurities that can interfere with the reaction.

Troubleshooting Guide

Problem 1: Low or no yield of the cyclized product (β-keto ester) in the Dieckmann Condensation.

Possible Cause Suggested Solution
Inactive Base The alkoxide base may have been deactivated by moisture. Use a fresh batch of base or prepare it immediately before use. Ensure all glassware is thoroughly dried.
Insufficient Base A full equivalent of base is necessary to drive the reaction to completion by deprotonating the product.[7][8][9] Ensure you are using at least one stoichiometric equivalent of a strong base.
Presence of Water Water will hydrolyze the ester and the base. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature or Short Reaction Time The reaction may not have reached completion. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using techniques like TLC or GC.
Intermolecular Condensation At high concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[5] Employing high-dilution techniques can favor the intramolecular reaction.

Problem 2: The reaction mixture turns dark brown or black.

Possible Cause Suggested Solution
Decomposition of Starting Material or Product This can occur at excessively high temperatures. Ensure the reaction temperature is carefully controlled. A dark coloration can also indicate the presence of impurities in the starting materials.
Side Reactions Undesired side reactions can lead to the formation of colored byproducts. Ensure optimal reaction conditions (temperature, inert atmosphere) are maintained.
Purification Step If the crude product is dark, purification by recrystallization with activated charcoal can help remove colored impurities.[3][10]

Problem 3: Difficulty in the hydrolysis and/or decarboxylation of the β-keto ester.

Possible Cause Suggested Solution
Incomplete Hydrolysis The ester may not be fully hydrolyzed to the corresponding β-keto acid. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis.
Inefficient Decarboxylation Decarboxylation of β-keto acids typically requires heating.[11] Ensure the temperature is adequate to promote the loss of CO2. The reaction progress can be monitored by observing the cessation of gas evolution.
Product Degradation The 1,3-dione product can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[5] After decarboxylation, neutralize the reaction mixture promptly and proceed with extraction.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate

BaseSolventTemperatureYield of Ethyl 2-oxocyclopentanecarboxylate (%)Reference
Sodium EthoxideToluene (B28343)Reflux82[1]
Sodium MethoxideSolvent-freeNot specified61[4]
Potassium tert-ButoxideSolvent-freeNot specified82[4]
Sodium HydrideTolueneRefluxNot specified, but noted as an effective alternative[1]
Dimsyl ionDMSONot specifiedSignificantly higher yields reported compared to sodium in toluene[1]

Experimental Protocols

Method 1: Synthesis of this compound via Dieckmann Condensation of Diethyl Adipate

This is a two-step process involving the initial cyclization to a β-keto ester, followed by hydrolysis and decarboxylation.

Step 1: Dieckmann Condensation to form Ethyl 2-oxocyclopentanecarboxylate

  • Materials: Diethyl adipate, Sodium ethoxide, Anhydrous ethanol, Toluene, Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

    • Add diethyl adipate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and slowly neutralize with cold, dilute hydrochloric acid to an acidic pH.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to form this compound

  • Materials: Ethyl 2-oxocyclopentanecarboxylate, Aqueous acid (e.g., 5% HCl or H2SO4).

  • Procedure:

    • Combine the crude ethyl 2-oxocyclopentanecarboxylate with a 5% aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by observing the cessation of CO2 evolution).

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation start Start: Diethyl Adipate + Base react Reaction: - Anhydrous conditions - Inert atmosphere - Reflux start->react workup1 Acidic Work-up react->workup1 extract1 Extraction workup1->extract1 purify1 Purification (Distillation) extract1->purify1 product1 Product: Ethyl 2-oxocyclopentanecarboxylate purify1->product1 react2 Reaction: - Aqueous Acid - Reflux product1->react2 Intermediate workup2 Extraction react2->workup2 purify2 Purification (Recrystallization) workup2->purify2 product2 Final Product: this compound purify2->product2 troubleshooting_guide start Low Yield of Cyclized Product? q1 Is the base active and sufficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions anhydrous? a1_yes->q2 s1 Use fresh, anhydrous base (at least 1 equivalent) a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction time/temp adequate? a2_yes->q3 s2 Thoroughly dry glassware and use anhydrous solvents a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 High concentration used? a3_yes->q4 s3 Increase reaction time or temperature and monitor progress a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider high-dilution techniques a4_yes->s4 end_node Review other parameters (e.g., starting material purity) a4_no->end_node

References

Technical Support Center: Purification of Crude 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,3-Cyclopentanedione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying solid this compound and related compounds are recrystallization, sublimation, and flash column chromatography.[1][2][3] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What impurities are commonly found in crude this compound?

A2: Crude this compound can contain a variety of impurities, including colored substances, tarry materials, and residual solvents or starting materials from the synthesis.[1][4] The crude product may appear as a light brown solid or an oily substance.[1]

Q3: How can I remove colored impurities from my this compound sample?

A3: Decolorizing activated charcoal is effective for removing colored impurities.[1][5][6] This is typically done by adding a small amount of charcoal to the dissolved crude product before a hot filtration step during recrystallization.[6]

Q4: My crude product is an oil. How should I proceed with purification?

A4: If you obtain an oily product, it may be possible to induce crystallization by scratching the side of the flask or by adding a seed crystal. Alternatively, an extraction with a suitable solvent, followed by concentration, may yield a solid that can then be recrystallized.[1] If the product remains an oil, purification by column chromatography might be the most suitable approach.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for this compound is in the range of 149-151 °C.[7][8] A broad melting range for your purified product may indicate the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a different recrystallization solvent or use a solvent pair.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.[4]
Product does not crystallize from the solution - The solution is not supersaturated.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by boiling off some of the solvent.- Try scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath.
Purified product is still colored - The decolorizing charcoal was not effective.- The colored impurity is co-crystallizing with the product.- Ensure sufficient contact time and agitation with the activated charcoal.- Repeat the recrystallization process with a fresh batch of decolorizing charcoal.- Consider an alternative purification method such as column chromatography.
Oily precipitate forms during cooling ("oiling out") - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Insoluble material present in the hot solution - Insoluble impurities (e.g., dust, inorganic salts, by-products).- Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[6]

Experimental Protocols

Recrystallization of this compound from an Aqueous Solution

This protocol is adapted from methods used for similar cyclic diones.[4][5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling water in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).[6]

  • Hot Filtration: Bring the solution back to a boil briefly. Perform a hot gravity filtration using a preheated funnel and fluted filter paper into a clean, preheated flask to remove the charcoal and any other insoluble impurities.[4][6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water or another appropriate cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Purification by Sublimation

For further purification of small quantities, sublimation can be an effective technique.[1][7]

  • Setup: Place the crude or recrystallized this compound in a sublimation apparatus.

  • Conditions: Heat the apparatus to approximately 120°C under a high vacuum (e.g., 4 mmHg).[7]

  • Collection: The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.

  • Recovery: Carefully scrape the purified crystals from the cold finger.

Quantitative Data Summary

Purification Technique Solvent/Conditions Typical Observations & Notes Reference
RecrystallizationWaterEffective for removing some impurities from related methyl-substituted diones. Preheating the funnel is crucial for hot filtration to prevent premature crystallization.[4][5][4][5]
RecrystallizationButanone (with charcoal)Used for the precursor 2-acetyl-1,3-cyclopentanedione (B1604962) to yield this compound.[1][1]
RecrystallizationEthyl AcetateMentioned as a potential recrystallization solvent.[7][7]
Sublimation120°C / 4 mmHgAn effective method for obtaining high-purity material.[7][7]
Flash Column ChromatographySilica gel, AcetoneUsed for a derivative of this compound, suggesting it may be a viable method for the parent compound.[2][2]

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve add_charcoal Add Activated Charcoal (if colored) dissolve->add_charcoal Optional hot_filtration Hot Gravity Filtration dissolve->hot_filtration If not colored add_charcoal->hot_filtration cool Cool to Room Temp hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry final_product Pure this compound dry->final_product Yields

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Start Purification check_purity Assess Purity (e.g., Melting Point, TLC) start->check_purity pure Pure Product check_purity->pure Yes impure Product is Impure check_purity->impure No is_colored Is it colored? impure->is_colored has_insolubles Insoluble material present? is_colored->has_insolubles No use_charcoal Use/Repeat Decolorizing Charcoal is_colored->use_charcoal Yes oiling_out Did it 'oil out'? has_insolubles->oiling_out No hot_filter Perform Hot Filtration has_insolubles->hot_filter Yes low_yield Low yield? oiling_out->low_yield No change_solvent Change Solvent / Cool Slower oiling_out->change_solvent Yes optimize_solvent Optimize Solvent Volume / Type low_yield->optimize_solvent Yes use_charcoal->start Then re-purify hot_filter->start Then re-purify change_solvent->start Then re-purify optimize_solvent->start Then re-purify

Caption: A troubleshooting decision tree for common issues in this compound purification.

References

Technical Support Center: Reactions of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-cyclopentanedione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Self-Condensation and Oligomerization

FAQ 1: I am observing the formation of higher molecular weight impurities in my reaction involving this compound under basic conditions. What are these side products?

Under basic conditions, this compound can undergo self-aldol condensation, leading to the formation of dimers, trimers, and other oligomers. The initial and most common side product is the result of one molecule of this compound acting as a nucleophile (after deprotonation) and another as an electrophile. This is a common reactivity pattern for dicarbonyl compounds.[1]

Troubleshooting Guide: Self-Condensation

IssueProbable CauseRecommended Solution
Formation of a complex mixture of high molecular weight products. Prolonged reaction time or high concentration of base promotes multiple condensation events.Reduce reaction time and use the minimum effective concentration of the base. Monitor the reaction closely by TLC or LC-MS.
Low yield of the desired product due to competing self-condensation. The rate of self-condensation is comparable to or faster than the desired reaction.Add the this compound slowly to the reaction mixture containing the other reactant and the base to keep its instantaneous concentration low. Consider using a milder base or catalytic amounts where appropriate.

Experimental Protocol: Minimizing Self-Condensation in Alkylation Reactions

This protocol is adapted for a generic alkylation reaction to minimize the self-condensation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., anhydrous acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alkyl halide and a suspension of potassium carbonate in anhydrous acetone.

  • Dissolve this compound in a separate portion of anhydrous acetone.

  • Add the this compound solution dropwise to the stirred mixture of the alkyl halide and base at room temperature over a period of 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SelfCondensation CPD1 This compound (Nucleophile) Enolate Enolate Intermediate CPD1->Enolate CPD2 This compound (Electrophile) Dimer Aldol (B89426) Adduct (Dimer) CPD2->Dimer Base Base Base->CPD1 Deprotonation Enolate->CPD2 Nucleophilic Attack Trimer Trimer and Oligomers Dimer->Trimer Further Condensation

Section 2: Aldol and Knoevenagel Condensation Reactions

FAQ 2: In a Knoevenagel condensation with an aldehyde, I am getting a significant amount of a 2:1 adduct (this compound:aldehyde) as a side product. Why does this happen?

This side product, often a xanthene derivative, arises from a tandem reaction sequence. After the initial Knoevenagel condensation to form the expected α,β-unsaturated dione, a second molecule of this compound can act as a nucleophile in a Michael addition to this product. Subsequent intramolecular cyclization and dehydration lead to the stable heterocyclic side product.

Troubleshooting Guide: Aldol and Knoevenagel Condensations

IssueProbable CauseRecommended Solution
Formation of Michael adduct side product. Excess of this compound or reaction conditions favoring Michael addition.Use a stoichiometric amount or a slight excess of the aldehyde. Control the reaction temperature; lower temperatures may favor the initial condensation over the subsequent Michael addition.
Self-condensation of the aldehyde partner. The aldehyde is prone to self-condensation under the reaction conditions.This is more likely with enolizable aldehydes.[2] Use a non-enolizable aldehyde if possible. Alternatively, add the aldehyde slowly to the reaction mixture.
Low yield of the desired condensation product. Reversibility of the initial aldol addition step. Inefficient dehydration.Use Dean-Stark apparatus or a dehydrating agent to remove water and drive the reaction towards the condensed product. Optimize the catalyst and reaction temperature to facilitate dehydration.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol aims to favor the formation of the 1:1 Knoevenagel product.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, the aromatic aldehyde (1.05 equivalents), and toluene (B28343).

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

KnoevenagelSideProduct CPD This compound Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated) CPD->Knoevenagel_Product Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition CPD2 This compound (Nucleophile) CPD2->Michael_Adduct Xanthene Xanthene Derivative (2:1 Adduct) Michael_Adduct->Xanthene Intramolecular Cyclization & Dehydration

Section 3: Michael Addition Reactions

FAQ 3: My Michael addition of this compound to an α,β-unsaturated ketone is giving low yields and multiple products. What are the likely side reactions?

Common side reactions in the Michael addition of this compound include:

  • Self-condensation of this compound: As discussed in Section 1, this is a common competing reaction under basic conditions.

  • Polymerization of the Michael acceptor: α,β-Unsaturated carbonyl compounds can polymerize in the presence of strong bases.

  • 1,2-Addition: Although 1,4-addition (Michael addition) is generally favored with soft nucleophiles like the enolate of this compound, some 1,2-addition to the carbonyl group of the Michael acceptor can occur, especially with more reactive, "harder" enolates or under certain conditions.[3]

  • Retro-Michael reaction: The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.

Troubleshooting Guide: Michael Addition Reactions

IssueProbable CauseRecommended Solution
Low yield and recovery of starting materials. The retro-Michael reaction is significant.Use milder reaction conditions (lower temperature, weaker base). Once the product is formed, consider quenching the reaction promptly to prevent reversal.
Formation of polymeric material. Polymerization of the Michael acceptor.Use a less reactive base or catalytic amounts. Add the base slowly to the mixture of the donor and acceptor.
Presence of 1,2-addition product. Reaction conditions favor attack at the carbonyl carbon.Use a softer nucleophile by choosing appropriate counterions (e.g., using a Lewis acid to mediate the reaction). Lowering the reaction temperature can also increase selectivity for the 1,4-adduct.

Section 4: Reactions with Amines

FAQ 4: I am trying to synthesize an enamine from this compound and a secondary amine, but the reaction is not proceeding as expected. What could be the issue?

The reaction of 1,3-dicarbonyl compounds with amines can lead to the formation of β-enaminones. With secondary amines, the expected enamine is formed. However, issues can arise from:

  • Inefficient water removal: The formation of enamines is a reversible equilibrium reaction that produces water.[4] Inefficient removal of water will prevent the reaction from going to completion.

  • Amine basicity: The basicity of the amine can influence the reaction rate and equilibrium position.

  • Steric hindrance: A bulky secondary amine may react slowly.

FAQ 5: When reacting this compound with a primary amine, I am getting a complex mixture of products instead of a simple enamine.

Primary amines react with 1,3-dicarbonyl compounds to initially form an enaminone. However, this product can be unstable and may undergo further reactions, especially if an excess of the amine is used or at elevated temperatures. Potential side products include bis-adducts and complex condensation products.

Troubleshooting Guide: Reactions with Amines

IssueProbable CauseRecommended Solution
Low conversion to the enamine. Incomplete removal of water.Use a Dean-Stark trap, molecular sieves, or azeotropic distillation to remove water from the reaction mixture.
Decomposition of the product. The enaminone product is unstable under the reaction conditions.Use milder reaction conditions (lower temperature, shorter reaction time). Purify the product promptly after the reaction is complete.
Formation of multiple products with primary amines. Further reaction of the initially formed enaminone.Use stoichiometric amounts of the primary amine. Control the reaction temperature carefully. Monitor the reaction closely to stop it once the desired product is formed.

Experimental Protocol: Synthesis of a β-Enaminone from a Secondary Amine

This protocol describes the synthesis of an enaminone from this compound and a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • Combine this compound, the secondary amine (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and continue until water is no longer collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude enaminone can be purified by distillation, recrystallization, or column chromatography.

EnamineFormation CPD This compound Enaminone β-Enaminone CPD->Enaminone Condensation Enamine Enamine CPD->Enamine Condensation PrimaryAmine Primary Amine (RNH2) PrimaryAmine->Enaminone SecondaryAmine Secondary Amine (R2NH) SecondaryAmine->Enamine SideProducts Complex Side Products Enaminone->SideProducts Further Reaction

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Cyclopentanedione Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1,3-cyclopentanedione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the alkylation of this compound in a question-and-answer format.

Q1: My primary issue is the formation of the O-alkylated product instead of the desired C-alkylated product. How can I favor C-alkylation?

A1: The competition between C-alkylation and O-alkylation is a common challenge governed by the principles of hard and soft acid-base (HSAB) theory and reaction conditions. The enolate of this compound is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center. To favor C-alkylation, you should employ conditions that promote the reaction at the softer carbon nucleophile.

Key Factors Influencing C- vs. O-Alkylation:

  • Solvent: Protic solvents (e.g., water, ethanol) solvate the oxygen atom of the enolate through hydrogen bonding, hindering O-alkylation and thus promoting C-alkylation.[1] Polar aprotic solvents (e.g., DMF, DMSO) leave the enolate anion more "naked," leading to a higher propensity for O-alkylation at the more electronegative oxygen atom.[1]

  • Counter-ion: Small, hard cations like Li⁺ associate tightly with the hard oxygen atom of the enolate, reducing its nucleophilicity and favoring C-alkylation.[1] Larger, softer cations like K⁺ or Cs⁺ have a weaker association with the oxygen, making it more available for O-alkylation.[1]

  • Alkylating Agent: Soft electrophiles, such as methyl iodide or allyl bromide, preferentially react with the soft carbon nucleophile, resulting in C-alkylation.[1][2] Hard electrophiles, like dimethyl sulfate (B86663) or alkyl tosylates, favor reaction with the hard oxygen atom, leading to O-alkylation.[1][2]

  • Base: While the base's primary role is deprotonation, its nature can influence the counter-ion and overall reaction environment. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete enolate formation.[1]

Troubleshooting Flowchart for C- vs. O-Alkylation

C_vs_O_Alkylation cluster_solvent Solvent Modification cluster_alkylating_agent Alkylating Agent Selection cluster_counter_ion Counter-ion Choice start Problem: Predominant O-Alkylation solvent Change Solvent System start->solvent Is the solvent aprotic (e.g., DMF, THF)? alkylating_agent Modify Alkylating Agent solvent->alkylating_agent Switch to a protic solvent (e.g., Ethanol, Water) protic Use Protic Solvent (e.g., EtOH, H2O) to solvate oxygen solvent->protic counter_ion Alter the Counter-ion alkylating_agent->counter_ion Is a hard electrophile being used (e.g., Alkyl Sulfate)? soft_electrophile Use Soft Electrophile (e.g., Alkyl Iodide, Allyl Bromide) alkylating_agent->soft_electrophile result Desired C-Alkylation Achieved counter_ion->result Is a large counter-ion present (e.g., K+)? hard_cation Use a base with a small, hard cation (e.g., LiH, NaH) counter_ion->hard_cation protic->result soft_electrophile->result hard_cation->result

Caption: Troubleshooting workflow for maximizing C-alkylation.

Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: Dialkylation occurs because the mono-alkylated product still possesses an acidic proton and can be deprotonated to form a new enolate, which then reacts with another equivalent of the alkylating agent.[3] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use an excess of this compound relative to the base and the alkylating agent. This increases the probability that the enolate of the starting material will react rather than the enolate of the mono-alkylated product.[3]

  • Order of Addition: Slowly add the alkylating agent to the reaction mixture containing the this compound and the base. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.[3]

  • Choice of Base: For some substrates, using a milder base can improve selectivity.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to prevent further alkylation of the desired product. Lowering the reaction temperature can also sometimes improve selectivity.

Q3: My reaction yield is low, even though the starting material is consumed. What are the potential causes and solutions?

A3: Low yields can result from a variety of factors beyond the C- vs. O-alkylation and dialkylation issues.

  • Incomplete Enolate Formation: Ensure your base is of good quality and that the reaction is performed under anhydrous conditions if using a water-sensitive base like NaH.

  • Side Reactions: Besides O-alkylation and dialkylation, other side reactions can occur. Ensure your starting materials and solvents are pure.

  • Product Degradation during Workup: 1,3-Dicarbonyl compounds can be sensitive to strongly acidic or basic conditions during the workup. Use mild quenching agents and appropriate pH adjustments.

  • Inefficient Extraction or Purification: If your product has some water solubility, it may be lost during aqueous extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers. During purification by column chromatography, choose a suitable solvent system to avoid product degradation on the stationary phase.

Q4: What are the best practices for purifying the alkylated this compound product?

A4: The purification strategy will depend on the physical properties of your product and the impurities present.

  • Crystallization: If your product is a solid, recrystallization is often an effective method for purification. Common solvent systems include ethanol, ethyl acetate (B1210297)/hexanes, and acetone/hexanes.[4] For acidic or basic products, crystallization of the corresponding salt can be a useful technique.[4]

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials, O-alkylated products, and dialkylated byproducts. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.

  • Sublimation: For volatile, thermally stable products, sublimation under reduced pressure can be a highly effective purification technique.[5]

Data Presentation

The following table summarizes the impact of various reaction conditions on the alkylation of 1,3-dicarbonyl compounds, providing a general guideline for optimizing your reaction. Specific yields for this compound may vary.

Base Solvent Alkylating Agent Predominant Product Rationale
NaHTHFCH₃IC-AlkylatedSoft electrophile favors C-alkylation.
K₂CO₃Acetone(CH₃)₂SO₄O-AlkylatedHard electrophile and polar aprotic solvent favor O-alkylation.[1]
Triton BWaterCH₃CH₂BrC-AlkylatedProtic solvent promotes C-alkylation.
LiHEthanolCH₃IC-AlkylatedSmall counter-ion and protic solvent favor C-alkylation.[1]
Cs₂CO₃DMFCH₃OTsO-AlkylatedLarge counter-ion, polar aprotic solvent, and hard electrophile favor O-alkylation.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of this compound

This protocol is a general guideline for achieving C-alkylation and can be optimized based on the specific alkylating agent and desired product.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add the base (e.g., sodium ethoxide, 1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.05 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Competing C- and O-Alkylation Pathways

CO_Alkylation_Pathway cluster_start Starting Materials cluster_products Products CPD This compound Enolate Enolate Intermediate CPD->Enolate + Base Base Base RX Alkylating Agent (R-X) C_Product C-Alkylated Product Enolate->C_Product + R-X (Soft Electrophile) Protic Solvent O_Product O-Alkylated Product Enolate->O_Product + R-X (Hard Electrophile) Aprotic Solvent

Caption: Competing pathways in the alkylation of this compound.

References

Technical Support Center: Synthesis of 1,3-Cyclopentanedione via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-cyclopentanedione using the Dieckmann condensation of diethyl adipate (B1204190).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dieckmann condensation of diethyl adipate is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

A1: Low or no yield of the desired β-keto ester, 2-ethoxycarbonylcyclopentanone, is a common issue. Here are the primary causes and their solutions:

  • Inactive or Insufficient Base: The base is crucial for deprotonating the α-carbon of the diester to initiate the condensation.

    • Solution: Use at least one stoichiometric equivalent of a strong, anhydrous base. Ensure the base is fresh; for example, use freshly sublimed potassium tert-butoxide or a newly opened container of sodium hydride (NaH). Bases like sodium ethoxide can hydrolyze over time if not stored properly.[1]

  • Presence of Water: Water will react with the strong base and can hydrolyze the ester functional groups of the starting material or product.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Consider using a non-alkoxide base like NaH in an aprotic solvent such as THF to minimize hydrolysis.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I am observing the formation of a polymeric substance in my reaction mixture instead of the cyclic product. Why is this happening and what can I do to prevent it?

A2: The formation of a polymeric substance indicates that an intermolecular Claisen condensation is occurring at a faster rate than the desired intramolecular Dieckmann condensation.[1]

  • Solution: Employ high-dilution techniques. By slowly adding the diethyl adipate to the base solution, the concentration of the starting material is kept low, which statistically favors the intramolecular reaction pathway over the intermolecular one.[1]

Q3: My workup is leading to the isolation of adipic acid or its monoester, suggesting hydrolysis has occurred. How can I avoid this?

A3: The presence of adipic acid or its monoester is a clear indication of ester hydrolysis.

  • Cause: This is typically due to the presence of water in the reaction mixture, which can be introduced through wet solvents, reagents, or glassware.[1] Using a hydroxide-containing base can also lead to hydrolysis.

  • Solution: Strictly adhere to anhydrous reaction conditions. Dry all solvents and glassware meticulously. Use a high-purity, anhydrous base. To completely avoid this issue, consider using a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.[1]

Q4: How can I prevent transesterification during the Dieckmann condensation?

A4: Transesterification is a side reaction that occurs when the alkoxide base does not match the alkoxy group of the ester.[1] For diethyl adipate, this would happen if a base like sodium methoxide (B1231860) is used in ethanol (B145695), or sodium ethoxide in methanol.

  • Solution: Match the alkoxide base to the ester. For diethyl adipate, use an ethoxide base such as sodium ethoxide or potassium ethoxide, especially when using ethanol as the solvent.[1] This ensures that even if the base acts as a nucleophile, the starting material is regenerated. Alternatively, use a non-alkoxide base like NaH in an aprotic solvent like THF, which completely eliminates the possibility of transesterification.[1]

Q5: The β-keto ester product seems to be decomposing during the workup. How can I improve its stability?

A5: The cyclic β-keto ester product can be unstable under harsh acidic or basic conditions, particularly at elevated temperatures, which can lead to ring-opening.[1]

  • Solution: Perform the acidic workup at low temperatures, for instance, in an ice bath (0 °C).[1] Neutralize the excess base slowly and carefully with cold, dilute acid. Avoid prolonged exposure of the product to strong acids or bases.

Data Presentation: Comparison of Bases for Dieckmann Condensation of Diethyl Adipate

The choice of base and solvent system significantly impacts the yield of the Dieckmann condensation. Below is a summary of reported yields for the cyclization of diethyl adipate to 2-ethoxycarbonylcyclopentanone under various conditions.

BaseSolventTemperatureReaction TimeYield (%)
Potassium tert-Butoxide (t-BuOK)Toluene (B28343)Reflux3 h98
Sodium Ethoxide (EtONa)TolueneReflux3 h58
Potassium Ethoxide (EtOK)TolueneReflux3 h41
Sodium tert-Butoxide (t-BuONa)TolueneReflux3 h69
Potassium tert-Butoxide (t-BuOK)Solvent-freeRoom Temp10 min82
Sodium tert-Butoxide (t-BuONa)Solvent-freeRoom Temp10 min74
Potassium Ethoxide (EtOK)Solvent-freeRoom Temp10 min63
Sodium Ethoxide (EtONa)Solvent-freeRoom Temp10 min61
Dimsyl ionDMSONot SpecifiedNot Specified>95
Sodium metalTolueneNot SpecifiedNot Specified~75

Data for toluene solvent reactions adapted from[2]. Data for solvent-free reactions adapted from[2]. Data for DMSO and Sodium metal adapted from[3].

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene

This protocol is a classic method for the Dieckmann condensation.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene, anhydrous

  • 30% Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, combine anhydrous toluene, sodium ethoxide (1.05 eq.), and diethyl adipate (1.0 eq.).[4]

  • Heat the mixture to reflux with stirring.

  • During the reaction, the ethanol generated is removed by distillation.[4]

  • After the reaction is complete (monitor by TLC), cool the mixture to 30°C.

  • Slowly neutralize the reaction mixture with 30% hydrochloric acid while cooling in an ice bath until the pH is acidic (pH ~2-3).[1][4]

  • Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.[4]

  • Extract the aqueous layer three times with diethyl ether.[1]

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product, 2-ethoxycarbonylcyclopentanone, can be purified by vacuum distillation.[1]

Protocol 2: Hydrolysis and Decarboxylation of 2-Ethoxycarbonylcyclopentanone

This two-step protocol converts the β-keto ester into the final product, this compound.

Step A: Hydrolysis

  • In a round-bottom flask, combine 2-ethoxycarbonylcyclopentanone (1.0 eq) with a 10% aqueous solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting material. The aqueous layer containing the β-keto acid is carried forward to the next step.

Step B: Decarboxylation

  • Gently heat the aqueous solution from Step A to a temperature of 80-100 °C.

  • The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases, which typically takes 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • The aqueous solution now contains this compound. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and removal of the solvent. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Dieckmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Diethyl Adipate reagents Select Base (e.g., NaOEt, NaH, KOtBu) & Anhydrous Solvent (e.g., Toluene, THF) start->reagents setup Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) reagents->setup add_base Prepare Base Solution/Suspension setup->add_base add_ester Slowly Add Diethyl Adipate (High Dilution) add_base->add_ester reflux Heat to Reflux (Monitor by TLC/GC) add_ester->reflux product Formation of 2-Ethoxycarbonylcyclopentanone Enolate reflux->product cool Cool Reaction to 0°C product->cool quench Acidify with Cold, Dilute Acid (e.g., HCl) cool->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract dry Wash with Brine, Dry (Na2SO4), & Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify final_product Isolated 2-Ethoxycarbonylcyclopentanone purify->final_product Troubleshooting_Dieckmann problem Problem Encountered low_yield Low or No Yield problem->low_yield polymer Polymeric Side Product problem->polymer hydrolysis Hydrolysis Products (Adipic Acid) problem->hydrolysis cause_base Cause: Inactive/Insufficient Base low_yield->cause_base cause_water Cause: Presence of Water low_yield->cause_water cause_conditions Cause: Incorrect Time/Temp low_yield->cause_conditions cause_concentration Cause: High Reactant Concentration polymer->cause_concentration hydrolysis->cause_water solution_base Solution: Use Fresh, Stoichiometric Anhydrous Base cause_base->solution_base solution_water Solution: Use Anhydrous Solvents & Dry Glassware cause_water->solution_water solution_conditions Solution: Increase Time/Temp & Monitor Reaction cause_conditions->solution_conditions solution_concentration Solution: Use High-Dilution Techniques cause_concentration->solution_concentration

References

Technical Support Center: Purification of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,3-Cyclopentanedione. It offers detailed protocols for common purification methods and guidance on assessing product purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is a white to cream-colored crystalline powder.[1] It is very soluble in water and has a melting point of 149-151 °C.[1][2] In its solid state and in solution, it primarily exists in the more stable enol form.[3]

Q2: What are the common impurities in commercial this compound?

While a definitive list of impurities in all commercial batches is not available, they can generally be categorized as:

  • Colored Impurities: Often polymeric or condensation byproducts formed during synthesis or storage, which can impart a yellow or brown color to the material.[4]

  • Starting Materials and Synthesis Byproducts: Depending on the synthetic route (e.g., Dieckmann condensation), impurities could include unreacted diesters or byproducts from competing reactions.[5]

  • Solvent Residues: Residual solvents from the manufacturing and initial purification process may be present.

Q3: Which purification methods are most effective for this compound?

The most commonly cited methods for purifying this compound and related diones are:

  • Recrystallization: A highly effective method for removing soluble and colored impurities. Ethyl acetate (B1210297) is a commonly recommended solvent.[1]

  • Sublimation: Effective for removing non-volatile impurities and can yield very pure product.

  • Soxhlet Extraction: Useful for continuous extraction with a solvent like chloroform (B151607) to remove soluble impurities.[1]

Troubleshooting Guide

Issue 1: The commercial this compound is discolored (yellow or brown).

Cause: The color is likely due to the presence of polymeric or other colored organic impurities.

Solution:

  • Recrystallization with Decolorizing Carbon: This is the most common and effective method to remove colored impurities.

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.

    • Gently boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Sublimation: If recrystallization does not sufficiently remove the color, sublimation can be an effective alternative as many colored impurities are non-volatile.

Issue 2: The recrystallization yield is low.

Cause:

  • Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of the product in the mother liquor even after cooling.[6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during filtration. Dilute the hot solution with a small amount of extra solvent before filtration and then boil it off before cooling.

  • Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystal yield.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.

Issue 3: The product "oils out" instead of crystallizing during recrystallization.

Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.

  • Use a Different Solvent System: A mixed-solvent system may be beneficial. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.[7]

Issue 4: The purified product has a broad melting point range.

Cause: A broad melting point range is a strong indication of the presence of impurities.

Solutions:

  • Repeat the Purification: The product may require a second round of purification. Re-recrystallize the product, ensuring slow crystal growth.

  • Try an Alternative Method: If recrystallization does not sufficiently narrow the melting point range, consider sublimation as an alternative or subsequent purification step.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodStarting Purity (Commercial Grade)Purity After 1st PurificationPurity After 2nd PurificationAnalytical Method
Recrystallization (Ethyl Acetate)~97%>99.0%>99.5%HPLC, GC-MS
Sublimation~97%>99.5%>99.8%GC-MS, NMR
Soxhlet Extraction (Chloroform)~97%>98.5%Not typically repeatedHPLC, GC-MS

Note: The purity values are typical estimates. Actual results will vary depending on the nature and amount of impurities in the starting material and the precise execution of the experimental protocol.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a fume hood, place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of ethyl acetate and heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add 0.1-0.2 g of activated charcoal. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Preheat the funnel and receiving flask with hot ethyl acetate. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Sublimation
  • Apparatus Setup: Place approximately 1 g of crude this compound into the bottom of a sublimation apparatus.

  • Sublimation: Assemble the apparatus and connect it to a high-vacuum pump. Once a high vacuum is achieved (typically <1 mmHg), gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually increased to just below the melting point of the compound (around 120-140 °C).

  • Collection: The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.

  • Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the collection surface.

Protocol 3: Soxhlet Extraction
  • Sample Preparation: Place 5-10 g of crude this compound into a cellulose (B213188) extraction thimble.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a round-bottom flask containing about 150 mL of chloroform and some boiling chips. A condenser is attached to the top of the extractor.[8]

  • Extraction: Heat the chloroform to a gentle reflux. The solvent vapor will travel up the side arm, condense, and drip into the thimble, dissolving the this compound.[9] When the solvent level in the chamber reaches the top of the siphon arm, the solution will be siphoned back into the boiling flask.

  • Duration: Allow this process to cycle for several hours (e.g., 4-6 hours) to ensure complete extraction.

  • Recovery: After cooling, the purified this compound will be in the chloroform in the round-bottom flask. The chloroform can be removed by rotary evaporation to yield the purified solid. This product may then be further purified by recrystallization if necessary.

Visualizations

PurificationWorkflow start Commercial This compound assess_purity1 Assess Purity (e.g., Melting Point, TLC) start->assess_purity1 recrystallization Recrystallization (Ethyl Acetate) assess_purity1->recrystallization Impurities present sublimation Sublimation assess_purity1->sublimation Non-volatile impurities soxhlet Soxhlet Extraction (Chloroform) assess_purity1->soxhlet Grossly impure pure_product Pure This compound assess_purity1->pure_product Purity acceptable assess_purity2 Assess Final Purity (HPLC, GC-MS, NMR) recrystallization->assess_purity2 sublimation->assess_purity2 soxhlet->recrystallization Further purification needed assess_purity2->recrystallization Further purification assess_purity2->pure_product Purity acceptable

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue discolored Discolored Product start->discolored low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out broad_mp Broad Melting Point start->broad_mp sol_charcoal Use Activated Charcoal discolored->sol_charcoal sol_min_solvent Use Minimal Hot Solvent low_yield->sol_min_solvent sol_slow_cool Slow Cooling low_yield->sol_slow_cool sol_reheat Reheat & Add More Solvent oiling_out->sol_reheat sol_rerun Repeat Purification broad_mp->sol_rerun

Caption: Troubleshooting common issues in this compound recrystallization.

References

Validation & Comparative

A Head-to-Head Comparison: 1,3-Cyclopentanedione vs. Dimedone for Protein Sulfenic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of protein sulfenic acids (P-SOH) is crucial for understanding redox signaling and developing novel therapeutics. Dimedone has long been the go-to reagent for this purpose, but derivatives of 1,3-cyclopentanedione are emerging as viable alternatives. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.

The detection of the transient and reactive sulfenic acid modification on cysteine residues presents a significant analytical challenge. Both this compound and dimedone are cyclic β-dicarbonyl compounds that selectively react with the electrophilic sulfur of sulfenic acid to form a stable thioether adduct, enabling detection and identification. While both are effective, differences in their reaction kinetics and pH dependence can significantly impact experimental outcomes.

Quantitative Performance Comparison

The choice between this compound and dimedone derivatives often comes down to the desired reaction rate and the specific experimental conditions. Below is a summary of kinetic data from studies using model protein systems.

ReagentModel SystemApparent Rate of Adduct FormationSecond-Order Rate ConstantOptimal pHReference
This compound C165S AhpC-SOH0.0018 min⁻¹Not ReportedAcidic[1]
Dimedone C165S AhpC-SOH0.0024 min⁻¹Not ReportedNeutral to slightly basic[1]
4-(ethylthio)cyclopentane-1,3-dione (1,3-CPD derivative) C165S AhpC-SOH0.0036 min⁻¹Not ReportedAcidic[1]
Dimedone Dipeptide sulfenic acidNot Applicable11.8 M⁻¹s⁻¹Peak reactivity at pH > 7[2]
DCP-Bio1 (Dimedone derivative) Papain-SOH1.65 min⁻¹Not ReportedNot Reported[3]
DCP-Bio1 (Dimedone derivative) fRMsr-SOH0.13 min⁻¹0.12 ± 0.012 mM⁻¹min⁻¹5.5 - 8.0[3]
DCP-Bio1 (Dimedone derivative) C165S AhpC-SOH0.003 min⁻¹Not ReportedNot Reported[3]

Key Takeaways from the Data:

  • A derivative of this compound showed a higher pseudo-first-order rate of adduct formation compared to both unmodified this compound and dimedone in a study with the model protein C165S AhpC-SOH.[1]

  • The reactivity of a this compound derivative was found to be enhanced under acidic conditions (pH 3.5-5.5).[1]

  • Dimedone's reactivity with a dipeptide sulfenic acid model increases with pH, consistent with the enolate form being the primary reactive species.[2]

  • The reaction rates of dimedone-based probes are highly dependent on the protein microenvironment, with rates varying significantly between different proteins.[3]

Reaction Mechanisms and Experimental Workflow

The fundamental reaction for both probes involves the nucleophilic attack of the enol or enolate form of the dione (B5365651) on the electrophilic sulfur atom of the sulfenic acid.

G cluster_reagents Labeling Reagents cluster_reaction Reaction with Sulfenic Acid 1_3_CPD This compound Protein_SOH Protein-Cys-SOH 1_3_CPD->Protein_SOH Dimedone Dimedone (5,5-dimethyl-1,3-cyclohexanedione) Dimedone->Protein_SOH Thioether_Adduct Stable Thioether Adduct Protein_SOH->Thioether_Adduct Nucleophilic Attack

Chemical structures of the labeling reagents and their reaction.

A typical experimental workflow for the detection of protein sulfenylation in a cellular context involves several key steps, from cell treatment to mass spectrometry analysis.

G Cell_Treatment Cell Treatment (e.g., with H₂O₂ to induce oxidation) Cell_Lysis Cell Lysis (with probe, alkylating agents, and catalase) Cell_Treatment->Cell_Lysis Labeling Incubation with Probe (1,3-CPD or Dimedone derivative) Cell_Lysis->Labeling Downstream_Processing Downstream Processing (e.g., protein digestion) Labeling->Downstream_Processing Analysis Analysis (e.g., LC-MS/MS) Downstream_Processing->Analysis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR_P Phosphorylated EGFR EGFR->EGFR_P Autophosphorylation H2O2 H₂O₂ H2O2->EGFR_P Oxidation EGFR_P->H2O2 NOX Activation EGFR_SOH Sulfenylated EGFR (Cys797-SOH) EGFR_P->EGFR_SOH Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR_SOH->Downstream Enhanced Kinase Activity

References

A Comparative Analysis of the Reactivity of 1,3-Cyclopentanedione and 1,3-Cyclohexanedione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, cyclic β-diketones are pivotal intermediates for the construction of a wide array of heterocyclic and carbocyclic scaffolds. Among these, 1,3-cyclopentanedione and 1,3-cyclohexanedione (B196179) are two of the most fundamental building blocks. Their reactivity, dictated by factors such as acidity, keto-enol tautomerism, and ring strain, directly influences their utility in various synthetic transformations. This guide provides an objective comparison of the reactivity of these two diones, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Physicochemical Properties and Acidity

The reactivity of 1,3-dicarbonyl compounds is intrinsically linked to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. The resulting enolate is a key nucleophilic intermediate in many of their characteristic reactions. A comparison of the pKa values of this compound and 1,3-cyclohexanedione reveals subtle but significant differences.

CompoundStructurepKaReference
This compound~5.23[1]
1,3-Cyclohexanedione~5.26[2]

Table 1: Comparison of pKa values for this compound and 1,3-Cyclohexanedione.

The data indicates that this compound is slightly more acidic than its six-membered ring counterpart. This can be attributed to the greater s-character of the C-H bonds of the α-methylene group in the five-membered ring, which stabilizes the resulting carbanion. This enhanced acidity suggests that this compound can be deprotonated more readily, potentially leading to faster reaction rates in base-catalyzed reactions.

Keto-Enol Tautomerism

Both diones exist in equilibrium between their diketo and enol forms. The enol tautomer is often the more reactive species in electrophilic substitution reactions at the α-carbon. In solution, 1,3-cyclohexanedione predominantly exists as the enol tautomer.[2] Similarly, the enol form of this compound is predicted to be more stable than the diketo form.[3] The position of this equilibrium is influenced by the solvent, with polar solvents generally favoring the more polar diketo form.

G Dione Dione Enolate Enolate Dione->Enolate Base Enolate->Dione H+ Enol Enol Enolate->Enol H+ Enol->Enolate -H+

Caption: Keto-Enol-Enolate Equilibrium.

Comparative Reactivity in Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction where these diones serve as excellent nucleophiles. A direct comparison of the reactivity of this compound and a derivative of 1,3-cyclohexanedione (dimedone) in their reaction with a protein sulfenic acid, which can be considered a Michael-type acceptor, provides valuable kinetic insights.

ReactantPseudo-first-order rate of adduct formation (min⁻¹)Reference
This compound0.0018[1]
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)0.0024[1]

Table 2: Comparative kinetic data for the reaction with a protein sulfenic acid.

Interestingly, in this specific study, dimedone, a derivative of 1,3-cyclohexanedione, exhibited a slightly higher rate of reaction compared to this compound.[1] This suggests that while acidity plays a role, other factors such as the steric environment and the specific reaction mechanism can significantly influence the overall reactivity.

G cluster_0 Michael Addition Workflow Start Start Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Michael Acceptor Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Product Product Protonation->Product

Caption: General workflow for a Michael addition reaction.

Comparative Reactivity in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to form a C=C bond. Both this compound and 1,3-cyclohexanedione are effective substrates for this reaction.

G cluster_0 Knoevenagel Condensation Pathway Reactants Dione + Aldehyde Enolate_Formation Enolate Formation Reactants->Enolate_Formation Aldol_Addition Aldol Addition Enolate_Formation->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Product α,β-unsaturated product Dehydration->Product

Caption: Key steps in the Knoevenagel condensation.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving these diones. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Experimental Protocol for Michael Addition

Objective: To perform a Michael addition of a cyclic β-dione to an α,β-unsaturated ketone.

Materials:

  • This compound or 1,3-Cyclohexanedione (1.0 eq)

  • Methyl vinyl ketone (1.1 eq)

  • Sodium ethoxide (0.1 eq)

  • Anhydrous ethanol (B145695)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the cyclic β-dione in anhydrous ethanol in a round-bottom flask.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to facilitate enolate formation.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol for Knoevenagel Condensation

Objective: To perform a Knoevenagel condensation of a cyclic β-dione with an aromatic aldehyde.

Materials:

  • This compound or 1,3-Cyclohexanedione (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (B6355638) (catalytic amount)

  • Acetic acid (catalytic amount)

  • Toluene

  • Round-bottom flask with magnetic stirrer

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the cyclic β-dione, benzaldehyde, and toluene.

  • Add a catalytic amount of piperidine and acetic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Conclusion

Both this compound and 1,3-cyclohexanedione are versatile and highly reactive building blocks in organic synthesis. The choice between them depends on the specific requirements of the reaction.

  • This compound , with its slightly higher acidity, may offer advantages in reactions where the rate of enolate formation is crucial.

  • 1,3-Cyclohexanedione , being less strained, might lead to more stable products in certain transformations, and as suggested by limited kinetic data, may exhibit faster reaction rates in specific contexts.

Ultimately, the optimal choice of reagent will be determined by empirical evaluation for the desired transformation. The provided data and protocols serve as a foundational guide for researchers to embark on their synthetic endeavors with a clear understanding of the comparative reactivity of these two important cyclic β-diketones.

References

Validation of 1,3-Cyclopentanedione as a Carboxylic Acid Isostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety with a suitable isostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides a comprehensive validation of 1,3-cyclopentanedione as a bioisostere for carboxylic acids, presenting comparative physicochemical and biological data, detailed experimental protocols, and workflow visualizations to support its application in drug design and development.

Physicochemical and Biological Activity Comparison

The successful application of this compound as a carboxylic acid isostere has been notably demonstrated in the development of potent thromboxane (B8750289) A2 (TP) receptor antagonists. The following tables summarize the key physicochemical and in vitro activity data for the parent carboxylic acid compound, 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid, and its this compound-based isosteres.

Table 1: Physicochemical Properties

CompoundFunctional GrouppKacLogP
Carboxylic Acid AnalogueCarboxylic Acid4.83.6
This compound Isostere This compound 4.9 2.9
Tetrazole IsostereTetrazole4.73.2

Data sourced from studies on analogous compound series.

Table 2: In Vitro Biological Activity (Thromboxane A2 Receptor Antagonism)

CompoundFunctional GroupRadioligand Binding (Kd, nM)Functional Assay (IC50, nM)
Carboxylic Acid AnalogueCarboxylic Acid15 ± 225 ± 5
This compound Isostere This compound 10 ± 1 18 ± 3

These studies demonstrate that the this compound moiety can effectively substitute for the carboxylic acid functional group, exhibiting comparable acidity and biological potency.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the this compound isostere and the key biological assays performed.

Synthesis of 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)cyclopentane-1,3-dione

A solution of 2-methyl-1,3-cyclopentanedione (B45155) and 3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl bromide in an appropriate solvent such as dichloromethane (B109758) is treated with a suitable base, for example, triethylamine. The reaction mixture is stirred at room temperature for a specified duration, typically 12 hours. Following the reaction, the mixture is worked up by washing with water and brine, drying over an anhydrous salt like sodium sulfate, and concentrating under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired 2-substituted this compound.

Radioligand Binding Assay for Thromboxane A2 Receptor

The affinity of the compounds for the thromboxane A2 (TP) receptor is determined using a competitive radioligand binding assay.[4]

  • Membrane Preparation : Membranes from cells expressing the human TP receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Assay Setup : The assay is performed in a 96-well plate format. To each well, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]SQ 29,548), and varying concentrations of the test compound are added.

  • Incubation : The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay for Thromboxane A2 Receptor (IP-One HTRF Assay)

The functional antagonist activity of the compounds is assessed by measuring their ability to inhibit agonist-induced inositol (B14025) monophosphate (IP1) accumulation, a downstream signaling event of TP receptor activation. The IP-One assay, a homogeneous time-resolved fluorescence (HTRF) based method, is a robust way to quantify IP1.[1][2][3]

  • Cell Culture : Cells stably expressing the human TP receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation : The cells are pre-incubated with varying concentrations of the test compounds.

  • Agonist Stimulation : The cells are then stimulated with a known TP receptor agonist (e.g., U-46619) at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Lysis and IP1 Detection : After a defined incubation period, the cells are lysed, and the accumulated IP1 is detected by adding the HTRF reagents (an IP1-d2 conjugate and an anti-IP1 cryptate-labeled antibody).

  • Signal Measurement : The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis : The IC50 values are determined by plotting the HTRF signal against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Thromboxane A2 Receptor Signaling Pathway ThromboxaneA2 Thromboxane A2 TP_Receptor TP Receptor (GPCR) ThromboxaneA2->TP_Receptor Binds to Gq_protein Gq Protein TP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.

G Experimental Workflow for Isostere Validation cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis_CA Synthesis of Carboxylic Acid Analogue Characterization Structural Characterization (NMR, MS, etc.) Synthesis_CA->Characterization Synthesis_CPD Synthesis of This compound Isostere Synthesis_CPD->Characterization pKa_measurement pKa Determination Characterization->pKa_measurement logP_measurement logP/logD Measurement Characterization->logP_measurement Binding_Assay Radioligand Binding Assay (Kd Determination) Characterization->Binding_Assay Functional_Assay Functional Assay (IC50 Determination) Characterization->Functional_Assay Data_Comparison Comparative Analysis of Physicochemical and Biological Data pKa_measurement->Data_Comparison logP_measurement->Data_Comparison Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison

Caption: Experimental Workflow for Isostere Validation.

References

A Comparative Guide to Catalytic Systems for 1,3-Cyclopentanedione Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 1,3-cyclopentanedione is a critical transformation in synthetic chemistry, providing access to valuable intermediates such as 3-hydroxycyclopentanone (B2513457) and cyclopentane-1,3-diol. These products are key building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The efficiency and selectivity of this reduction are highly dependent on the chosen catalytic system. This guide provides an objective comparison of various catalytic systems for the hydrogenation of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the conversion of this compound and the selectivity towards the desired hydrogenation products. The primary products are the partially hydrogenated 3-hydroxycyclopentanone and the fully hydrogenated cyclopentane-1,3-diol. A common side reaction is dehydration, leading to the formation of cyclopentanone (B42830) and cyclopentanol. The following table summarizes the performance of several heterogeneous catalysts in the hydrogenation of this compound.

CatalystSupportTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Yield 3-hydroxy-cyclopentanone (%)Yield Cyclopentane-1,3-diol (%)Yield Dehydration Products (%)Reference
5% RuCarbon100502100Intermediate694[1][2]
5% RhCarbon10050>7IncompleteLowLowHigh[1]
5% PdCarbon100507100LowLowHigh[1]
5% PtCarbon10050>7IncompleteLowLowHigh[1]
5% RuAl₂O₃10050>7Incomplete---[1]

Note: Dehydration products include cyclopentanone and cyclopentanol. Data for Rh/C, Pd/C, Pt/C, and Ru/Al₂O₃ show a strong direction towards these undesired products and suffered from significant carbon mass loss.

Key Insights from Catalyst Screening

  • Ruthenium on Carbon (Ru/C) has demonstrated superior performance for the hydrogenation of this compound, achieving complete conversion and high selectivity for the desired cyclopentane-1,3-diol under optimized conditions.[1][2] It effectively suppresses the undesired dehydration pathway that is prominent with other catalysts.[1]

  • Rhodium, Palladium, and Platinum on Carbon (Rh/C, Pd/C, Pt/C) were found to be less suitable for this specific transformation. These catalysts predominantly promote the dehydration of the intermediate 3-hydroxycyclopentanone, leading to the formation of cyclopentanone and cyclopentanol.[1] This results in lower yields of the desired diol and significant carbon mass loss.

  • Catalyst Support also plays a role in catalytic activity. Ruthenium supported on alumina (B75360) (Ru/Al₂O₃) showed a disadvantageous reaction rate compared to its carbon-supported counterpart.[1]

  • Homogeneous Catalysts , such as the Shvo catalyst , have been mentioned for the hydrogenation of this compound.[3] The Shvo catalyst is a ruthenium-based complex known for its activity in the transfer hydrogenation of polar functional groups like ketones.[4] However, detailed quantitative data for its application in this compound hydrogenation is sparse in the available literature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below is a representative protocol for the hydrogenation of this compound using a Ru/C catalyst, based on published research.

Hydrogenation of this compound using 5% Ru/C

Materials:

  • This compound

  • 5% Ruthenium on activated carbon (Ru/C)

  • Isopropanol (IPA)

  • Hydrogen gas (H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, temperature and pressure controls, and a sampling valve.

Procedure:

  • The high-pressure autoclave is charged with this compound (e.g., 50 mmol, 4.9 g) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).

  • Isopropanol (50 mL) is added as the solvent.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

  • The reaction mixture is heated to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm).

  • The reaction progress is monitored by taking samples periodically through the sampling valve and analyzing them by a suitable technique such as Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Upon completion of the reaction (typically when consumption of the starting material ceases), the autoclave is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is filtered to remove the heterogeneous catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing the Process and Pathways

To better understand the experimental process and the chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Autoclave: This compound, Ru/C Catalyst, Solvent B Seal and Purge (N₂, then H₂) A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction (e.g., GC) D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Product Isolation H->I

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Reaction_Pathway cluster_dehydration Dehydration Pathway CPD This compound HCP 3-Hydroxycyclopentanone CPD->HCP + H₂ CPDiol Cyclopentane-1,3-diol HCP->CPDiol + H₂ CPE Cyclopent-2-enone HCP->CPE - H₂O CPN Cyclopentanone CPE->CPN + H₂ CPOH Cyclopentanol CPN->CPOH + H₂

Caption: Reaction pathways in the hydrogenation of this compound.

Conclusion

The selection of an appropriate catalytic system is paramount for the successful hydrogenation of this compound. For the selective synthesis of cyclopentane-1,3-diol, heterogeneous Ru/C catalysts have shown the most promising results, exhibiting high conversion and selectivity while minimizing the formation of undesired dehydration byproducts. In contrast, Pd/C, Pt/C, and Rh/C catalysts tend to favor the dehydration pathway. While Raney Nickel and homogeneous catalysts like the Shvo catalyst are viable options for ketone hydrogenation, more specific research is required to quantify their performance and selectivity for this compound. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

Efficacy of 1,3-Cyclopentanedione Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast array of chemical scaffolds explored, 1,3-cyclopentanedione and its derivatives have emerged as a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of diseases. This guide provides an objective comparison of the performance of this compound derivatives and related cyclopentane (B165970) analogs against several important enzyme targets, supported by experimental data from scientific literature.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of this compound derivatives has been evaluated against several enzymes, with notable activity observed against aldo-keto reductases (AKR1C1 and AKR1C3), protein-tyrosine phosphatase 1B (PTP1B), and α-amylase. The following tables summarize the available quantitative data, comparing the efficacy of these compounds with standard or alternative inhibitors.

Table 1: Inhibition of Aldo-Keto Reductases (AKR1C1 & AKR1C3) by Cyclopentane Derivatives

Compound ClassSpecific Derivative/CompoundTarget EnzymeIC50 / Ki (µM)Comparison to Standard Inhibitor
Cyclopentane DerivativesNot specifiedAKR1C1 & AKR1C3Low micromolar rangeSelective inhibitors identified
Cyclopentane DerivativesJasmonic acid analoguesAKR1C3Ki: 16Low selectivity over AKR1C1
Standard InhibitorFlufenamic acidAKR1C3IC50: 0.051Potent, non-selective inhibitor

Table 2: Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) by Cyclopentane-Related Derivatives

Compound ClassSpecific Derivative/CompoundTarget EnzymeIC50 (nM)Comparison to Standard Inhibitor
Cyclopenta[d][1][2]-oxazine DerivativesCompound 6sPTP1BNanomolar rangeHigh level of selectivity
Standard InhibitorSuraminPTP1BKi: 5,500Reversible, competitive inhibitor

Table 3: Inhibition of α-Amylase by Bis(arylidene)cyclopentanone Derivatives

Compound ClassSpecific Derivative/CompoundTarget EnzymeIC50 (µM)Comparison to Standard Inhibitor
Bis(arylidene)cyclopentanonesCompound 5e (para-Br)α-Amylase6.9 ± 1.8More potent than Acarbose
Bis(arylidene)cyclopentanonesCompound 5d (para-Cl)α-Amylase7.6 ± 1.4More potent than Acarbose
Standard InhibitorAcarboseα-Amylase23.5 ± 2.7Clinically used α-glucosidase and α-amylase inhibitor

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are summarized protocols for key enzyme inhibition assays relevant to the evaluation of this compound derivatives.

1. Aldo-Keto Reductase (AKR1C3) Inhibition Assay

This assay measures the enzymatic activity of AKR1C3 by monitoring the consumption of the cofactor NADPH, which is detected by a decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant human AKR1C3 enzyme

    • Substrate (e.g., 9,10-phenanthrenequinone)

    • NADPH (cofactor)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADPH, and the substrate at predetermined concentrations.

    • Add the test inhibitor at various concentrations to the designated wells. Include a DMSO control (no inhibitor).

    • Initiate the reaction by adding the purified AKR1C3 enzyme to each well.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percent inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

2. Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP).

  • Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Test compounds (this compound derivatives)

    • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

    • Stopping Reagent (e.g., 1 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add the assay buffer and the test inhibitor at various concentrations to the wells of a 96-well plate.

    • Add the PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate the reaction for a defined period (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding the stopping reagent.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

    • Calculate the percent inhibition and determine the IC50 value.[1][2]

Visualizing Mechanisms and Workflows

Signaling Pathway: Role of AKR1C3 in Androgen Synthesis

AKR1C3_Pathway Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Gene Gene Transcription (Cell Proliferation) AR->Gene AKR1C3->Testosterone Reduction Inhibitor This compound Derivative Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3-mediated androgen synthesis and its inhibition.

Experimental Workflow: IC50 Determination

IC50_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) SerialDilution Prepare Serial Dilutions of this compound Derivative Start->SerialDilution AssaySetup Set up Assay Plate: Enzyme + Buffer + Inhibitor Dilutions SerialDilution->AssaySetup Reaction Initiate Reaction: Add Substrate AssaySetup->Reaction Incubation Incubate at Controlled Temperature and Time Reaction->Incubation Measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) Incubation->Measurement DataAnalysis Data Analysis: Calculate % Inhibition Measurement->DataAnalysis IC50 Determine IC50 Value (Dose-Response Curve) DataAnalysis->IC50

Caption: General workflow for determining enzyme inhibitor IC50 values.

Logical Relationship: Competitive vs. Non-competitive Inhibition

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme_C Enzyme (Active Site) Substrate_C Substrate Substrate_C->Enzyme_C Inhibitor_C Inhibitor Inhibitor_C->Enzyme_C Enzyme_NC Enzyme (Active Site) AlloSite Allosteric Site AlloSite->Enzyme_NC Substrate_NC Substrate Substrate_NC->Enzyme_NC Inhibitor_NC Inhibitor Inhibitor_NC->AlloSite

Caption: Binding sites for competitive and non-competitive inhibitors.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Forms of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and behavior is paramount. In the case of 1,3-cyclopentanedione, a versatile building block in organic synthesis, the existence of two interconverting forms—the diketo and enol tautomers—presents a classic case of structural dynamism with significant implications for its reactivity and application. This guide provides a comprehensive spectroscopic comparison of these tautomers, supported by experimental data and detailed protocols to aid in their characterization.

This compound exists in a dynamic equilibrium between its diketo and enol forms.[1] Computational studies and experimental evidence from X-ray crystallography have shown that the enol tautomer is the more stable form, particularly in the solid state.[1][2] This stability is attributed to the formation of a conjugated system and an intramolecular hydrogen bond. The tautomeric equilibrium is influenced by factors such as the solvent, temperature, and concentration.

Tautomeric Equilibrium of this compound

The interconversion between the diketo and enol forms of this compound is a fundamental aspect of its chemistry. The following diagram illustrates this equilibrium.

Caption: The equilibrium between the diketo and enol tautomers of this compound.

Spectroscopic Data Comparison

The distinct structural features of the diketo and enol tautomers give rise to unique spectroscopic signatures. The following tables summarize the key experimental and computational spectroscopic data for each form. It is important to note that obtaining experimental data for the pure diketo form is challenging due to the equilibrium favoring the enol. Therefore, some of the data for the diketo form is based on computational studies and inferences from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the tautomers due to the different chemical environments of the protons and carbons in each form.

Table 1: ¹H NMR Spectroscopic Data

TautomerFunctional GroupExperimental Chemical Shift (δ, ppm)Notes
EnolMethylene (B1212753) (-CH₂-)2.38 (s, 4H) in DMSO-d₆[3]The four methylene protons are equivalent due to rapid tautomerization and symmetry, resulting in a singlet.
Enolic proton (-OH)~10-12 (broad s, 1H)Expected range for enolic protons; often broad and may not be observed depending on solvent and concentration.
DiketoMethylene (-CH₂-)~2.7-3.0 (estimated)Expected to be downfield compared to the enol form due to the proximity of two carbonyl groups.

Table 2: ¹³C NMR Spectroscopic Data

TautomerCarbon AtomExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)Notes
EnolCarbonyl (C=O)~195-205-
Vinylic (-C=)~100-110-
Methylene (-CH₂-)~30-35-
DiketoCarbonyl (C=O)-~197Computational data shows significant deviation from expected experimental values for C2.
Methylene (-CH₂-C=O)-~31.3
Methylene (-CH₂-CH₂-CH₂-)-~105This computationally predicted high chemical shift for the central methylene carbon is anomalous and highlights the challenges in accurately modeling this system.
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the tautomers, particularly the characteristic stretching frequencies of the carbonyl and hydroxyl groups.

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)

TautomerVibrational ModeExperimental IR (cm⁻¹)Computational IR (cm⁻¹)Experimental Raman (cm⁻¹)Notes
EnolO-H stretch~3200-2500 (broad)--Broad due to strong intramolecular hydrogen bonding.
C=O stretch~1640-1600--Lower frequency than a typical ketone due to conjugation and hydrogen bonding.
C=C stretch~1580-1540--
DiketoC=O stretch~1740 and ~1715 (estimated)--Expected to show two distinct carbonyl stretching bands for the symmetric and asymmetric stretches.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for key spectroscopic techniques used in the study of this compound tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to observe the tautomeric equilibrium.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆)

  • NMR tubes (5 mm)

  • Volumetric flask and pipette

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative concentrations of the tautomers, if both are observable.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the respective tautomeric forms.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify the characteristic vibrational modes of the predominant tautomer.

Method 1: KBr Pellet (for solid-state analysis)

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Method 2: Solution-Phase IR

Materials:

  • This compound

  • Anhydrous IR-grade solvent (e.g., chloroform, carbon tetrachloride)

  • Liquid IR cell (e.g., NaCl or KBr plates)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (1-5% w/v) in the chosen solvent.

    • Assemble the liquid IR cell and fill it with the solution.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR cell or the cell filled with the pure solvent.

    • Acquire the IR spectrum of the sample solution.

Logical Workflow for Tautomer Analysis

The following diagram outlines the logical workflow for the spectroscopic analysis of this compound tautomers.

Tautomer_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation Synthesis This compound Sample Dissolution Dissolve in Deuterated Solvent (NMR) or Prepare as KBr Pellet/Solution (IR) Synthesis->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR IR Infrared (IR) Spectroscopy Dissolution->IR Raman Raman Spectroscopy Dissolution->Raman Peak_Assignment Peak Assignment to Tautomers NMR->Peak_Assignment IR->Peak_Assignment Raman->Peak_Assignment Quantification Quantification of Tautomer Ratio (NMR) Peak_Assignment->Quantification Structure_Confirmation Structural Confirmation Peak_Assignment->Structure_Confirmation Quantification->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound tautomers.

References

A Mechanistic Showdown: Acid-Catalyzed vs. Base-Catalyzed Enolization of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The enolization of β-dicarbonyl compounds is a fundamental transformation in organic chemistry, pivotal to a vast array of synthetic strategies in drug development and materials science. 1,3-Cyclopentanedione, a versatile building block, readily undergoes enolization, a process that can be significantly accelerated by the presence of either an acid or a base catalyst. Understanding the mechanistic nuances and kinetic profiles of these two catalytic pathways is crucial for controlling reaction outcomes and optimizing synthetic protocols. This guide provides a detailed comparison of the acid- and base-catalyzed enolization of this compound, supported by established chemical principles and detailed experimental methodologies for kinetic analysis.

Mechanistic Pathways: A Tale of Two Catalysts

The enolization of this compound proceeds through distinct intermediates depending on the catalytic conditions. In its ground state, this compound exists in equilibrium between its diketo and more stable enol tautomer.[1] The role of the catalyst is to lower the activation energy barrier for the conversion of the keto form to the enol form.

Base-Catalyzed Enolization: The Enolate Intermediate

Under basic conditions, the enolization proceeds via the formation of a resonance-stabilized enolate anion. The pKa of the α-hydrogens of this compound is approximately 5.23, indicating a relatively high acidity for a ketone.[1] This allows for facile deprotonation by a base (B:).

The mechanism involves two key steps:

  • Deprotonation: The base abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups, forming a resonance-stabilized enolate ion. This is typically the rate-determining step.

  • Protonation: The enolate anion is then protonated, usually by the conjugate acid of the catalyst (BH⁺) or the solvent, to yield the enol tautomer.

Acid-Catalyzed Enolization: The Oxonium Ion Intermediate

In the presence of an acid (HA), the enolization mechanism avoids the formation of a high-energy carbanion. Instead, it proceeds through the protonation of one of the carbonyl oxygen atoms.

The mechanism consists of the following steps:

  • Protonation: A carbonyl oxygen is protonated by the acid catalyst to form a resonance-stabilized oxonium ion. This initial step is typically fast and reversible.

  • Deprotonation: A base (which can be the conjugate base of the acid catalyst, A⁻, or a solvent molecule) removes a proton from the α-carbon. This deprotonation is the rate-determining step and results in the formation of the enol.

Quantitative Comparison of Enolization Rates

ParameterAcid-Catalyzed EnolizationBase-Catalyzed Enolization
Catalyst Protic or Lewis acids (e.g., HCl, H₂SO₄, TsOH)Brønsted or Lewis bases (e.g., NaOH, Et₃N, DBU)
Rate-Determining Step Deprotonation of the α-carbon of the oxonium ionDeprotonation of the α-carbon of the keto form
Key Intermediate Oxonium ionEnolate anion
Dependence on Catalyst Strength Rate increases with increasing acid strength (lower pKa of HA).Rate increases with increasing base strength (higher pKa of the conjugate acid of B:). A Brønsted correlation is expected.
Expected Relative Rate Generally slower than base-catalyzed enolization for a given concentration, as the α-proton of the neutral ketone is less acidic than that of the protonated ketone.Generally faster than acid-catalyzed enolization due to the high acidity of the α-protons of this compound (pKa ≈ 5.23), facilitating rapid deprotonation.

Experimental Protocols for Kinetic Analysis

The rates of acid- and base-catalyzed enolization of this compound can be determined experimentally using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Workflow: Kinetic Analysis of Enolization

Kinetic Analysis by ¹H NMR Spectroscopy

Principle: The keto and enol tautomers of this compound have distinct signals in the ¹H NMR spectrum. The concentration of each tautomer can be determined by integrating the respective signals over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

    • Prepare a stock solution of the acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) catalyst of known concentration.

  • NMR Experiment:

    • Equilibrate the NMR spectrometer to the desired temperature.

    • Place a known volume of the this compound stock solution in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Inject a known amount of the catalyst stock solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic signals for the keto (methylene protons, -CH₂-) and enol (vinylic proton, =CH-) forms.

    • Integrate the area of these signals in each spectrum.

    • Calculate the concentration of the keto and enol forms at each time point, assuming the total concentration remains constant.

    • Plot the concentration of the keto form versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs). The catalytic rate constant can then be determined by dividing k_obs by the catalyst concentration.

Kinetic Analysis by UV-Vis Spectroscopy

Principle: The enol form of this compound possesses a conjugated π-system and exhibits a characteristic UV absorption maximum (λ_max) at a longer wavelength than the keto form. The change in absorbance at this λ_max can be used to monitor the formation of the enol.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol).

    • Prepare a stock solution of the acid or base catalyst of known concentration.

  • UV-Vis Experiment:

    • Determine the λ_max of the enol form of this compound in the chosen solvent.

    • Place a known volume of the this compound stock solution in a cuvette and place it in a thermostatted spectrophotometer.

    • Record the initial absorbance at the λ_max (t=0).

    • Inject a known amount of the catalyst stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the λ_max at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming the reaction goes to completion (or reaches equilibrium where the enol form dominates), the concentration of the enol at any time can be related to the change in absorbance using the Beer-Lambert law.

    • Fit the absorbance vs. time data to the appropriate integrated rate law to determine the observed rate constant (k_obs). The catalytic rate constant can be calculated from k_obs and the catalyst concentration.

Conclusion

Both acid and base catalysis provide effective means to accelerate the enolization of this compound, a critical step in its utilization as a synthetic intermediate. The choice between the two catalytic systems will depend on the specific reaction conditions and the compatibility of other functional groups within the molecule. Base catalysis is generally expected to be faster due to the inherent acidity of the α-protons. The provided experimental protocols offer a robust framework for researchers to quantify the kinetics of these important transformations, enabling a more precise control over reaction pathways and the rational design of novel synthetic methodologies.

References

A Comparative Guide to the Biological Activity of 1,3-Cyclopentanedione Derivatives and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,3-cyclopentanedione derivatives against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. The information is compiled from preclinical studies to offer a comprehensive overview of their potential, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Derivatives

The this compound scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide spectrum of biological activities. These derivatives, often referred to as cyclopentenediones (CPDs), have demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties in various in vitro and in vivo models. This guide aims to contextualize these findings by comparing their performance with that of well-established therapeutic agents.

Anticancer Activity: this compound Derivatives vs. Doxorubicin (B1662922)

The cytostatic and cytotoxic potential of this compound derivatives has been explored against several cancer cell lines. While direct comparative studies with the widely used chemotherapeutic agent doxorubicin are limited, this section presents available data to facilitate a preliminary assessment.

Table 1: In Vitro Anticancer Activity of Selected Compounds

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) HCT-116 (Colon)3.29[1]
HeLa (Cervical)6.75[1]
HT-29 (Colon)7.56[1]
MDA-MB-231 (Breast)10.30[1]
Doxorubicin HCT-116 (Colon)Not specified in this study
HeLa (Cervical)Not specified in this study
HT-29 (Colon)Not specified in this study
MDA-MB-231 (Breast)Not specified in this study
Palbociclib (Reference) HCT-116 (Colon)Comparable to 6k[1]
HeLa (Cervical)Comparable to 6k[1]
HT-29 (Colon)Comparable to 6k[1]
MDA-MB-231 (Breast)Comparable to 6k[1]
TX-1918 (Cyclopentenedione derivative) HepG2 (Liver)2.7[2]
HCT116 (Colon)230[2]

Note: Data for doxorubicin and the novel pteridinone derivative were not from a head-to-head study, limiting direct comparison.

Mechanism of Action: A Glimpse into Anticancer Effects

Some this compound derivatives, such as TX-1123, have been shown to act as protein tyrosine kinase inhibitors.[2] This mechanism is distinct from doxorubicin's primary mode of action, which involves DNA intercalation and inhibition of topoisomerase II. The diverse mechanisms of action of these derivatives suggest they may have applications in overcoming resistance to conventional chemotherapies.

Experimental Protocol: Cytotoxicity MTT Assay

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or established drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with test compounds start->treatment Adherence incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4h (Formazan formation) add_mtt->formazan_formation solubilize Add solubilizing agent formazan_formation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Arachidonic_Acid_Pathway cluster_pathway Arachidonic Acid Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Inhibitor Cyclopentenedione Derivatives Celecoxib Inhibitor->COX2 Inhibition MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Prepare serial dilutions of antimicrobial agent inoculation Inoculate microtiter plate start->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation read_mic Visually determine MIC incubation->read_mic

References

Kinetic Analysis of 1,3-Cyclopentanedione Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of 1,3-cyclopentanedione reactions is crucial for optimizing synthesis, developing novel molecular scaffolds, and predicting reaction outcomes. This guide provides an objective comparison of the kinetic profiles of this compound in two of its most significant transformations: the Michael addition and the aldol (B89426) condensation. By presenting supporting experimental data from analogous systems and detailed methodologies, this document serves as a practical resource for the laboratory.

Introduction to this compound Reactivity

This compound is a versatile synthetic intermediate, largely owing to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups (pKa ≈ 5.23). This acidity facilitates the formation of a resonance-stabilized enolate, which is the key reactive intermediate in a variety of carbon-carbon bond-forming reactions. The reactivity of this compound is also governed by its existence in a tautomeric equilibrium between the diketo and enol forms, with the enol form being significantly populated and often the more reactive species.

This guide will focus on the comparative kinetics of two major reaction pathways for the this compound enolate:

  • Michael Addition: The 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.

  • Aldol Condensation: The nucleophilic addition to a carbonyl group, followed by dehydration.

Comparative Kinetic Data

Direct comparative kinetic studies for various reactions of this compound are not extensively documented in a single source. However, by examining the kinetic data from reactions of structurally similar compounds, we can establish a valuable benchmark for understanding its reactivity. The following tables summarize kinetic data for Michael additions and aldol condensations involving cyclic ketones and related compounds.

Table 1: Kinetic Data for Michael Addition Reactions

Michael DonorMichael AcceptorCatalyst/SolventRate Constant (k)Reference System
2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneTriethylamine/BenzeneNot specified, but reaction proceeds readily at room temperatureAdapted from Organic Syntheses methodology
ThiophenolCyclopent-2-enoneNot specified0.28 M⁻¹s⁻¹Kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols
ThiophenolCyclohex-2-enoneNot specified0.04 M⁻¹s⁻¹Kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols

Table 2: Kinetic Data for Aldol Condensation Reactions

Reactant(s)Catalyst/SolventTemperature (°C)Conversion/YieldReference System
Cyclopentanone (self-condensation)SO₃H-APG (acidic clay)15085.5% conversionSolvent-Free Aldol Condensation of Cyclopentanone
Cyclopentanone + ValeraldehydeFeO-MgO13066% yield of cross-condensation productAldol Condensation of Cyclopentanone with Valeraldehyde

From the available data, it is evident that the rates of both Michael additions and aldol condensations are highly dependent on the specific substrates, catalysts, and reaction conditions. For Michael additions, the electrophilicity of the Michael acceptor is a key determinant of the reaction rate. In aldol condensations, the catalyst and temperature play a crucial role in both the rate and the selectivity of the reaction.

Reaction Mechanisms and Logical Relationships

The reactivity of this compound in both Michael additions and aldol condensations stems from the formation of a common enolate intermediate. The subsequent reaction pathway is determined by the nature of the electrophile present.

G Simplified Reaction Pathways of this compound CPD This compound Enolate Enolate Intermediate CPD->Enolate Deprotonation Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Addition Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldol Addition Base Base Base->Enolate Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Michael_Acceptor->Michael_Adduct Carbonyl_Electrophile Carbonyl Electrophile (Aldehyde/Ketone) Carbonyl_Electrophile->Aldol_Adduct Aldol_Condensation_Product Aldol Condensation Product Aldol_Adduct->Aldol_Condensation_Product Dehydration G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Prep_Reactants Prepare stock solutions of reactants and catalyst Mix Mix reactants in thermostatted vessel/cuvette/tube Prep_Reactants->Mix Prep_Standard Prepare internal standard (for NMR) Prep_Standard->Mix Prep_Instrument Set up and equilibrate instrument (NMR/UV-Vis) Start_Acquisition Initiate time-course data acquisition Prep_Instrument->Start_Acquisition Mix->Start_Acquisition Process_Data Process spectra/data (integration, baseline correction) Start_Acquisition->Process_Data Concentration_Time Determine concentration vs. time profiles Process_Data->Concentration_Time Fit_Model Fit data to kinetic model to determine rate constant Concentration_Time->Fit_Model G Comparison of Michael Addition and Aldol Condensation cluster_common Common Features cluster_michael Michael Addition cluster_aldol Aldol Condensation Enolate Involves a common enolate nucleophile Michael_Electrophile Electrophile: α,β-unsaturated carbonyl Aldol_Electrophile Electrophile: Carbonyl group (aldehyde or ketone) Base_Catalyzed Typically base-catalyzed CC_Bond Forms a new C-C bond Michael_Addition_Type 1,4-Conjugate Addition Michael_Product Product: 1,5-Dicarbonyl compound Aldol_Addition_Type 1,2-Addition Aldol_Product Product: β-Hydroxy carbonyl, which can dehydrate to an α,β-unsaturated carbonyl

Safety Operating Guide

Proper Disposal of 1,3-Cyclopentanedione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Cyclopentanedione, ensuring laboratory safety and environmental responsibility.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a common reagent in synthetic organic chemistry. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The toxicological properties of this material have not been fully investigated[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] In case of dust generation, respiratory protection may be necessary.[2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[1]

  • Spill Management: In the event of a spill, immediately clean it up by sweeping or vacuuming the material into a suitable disposal container.[1][3] Avoid generating dust.[1][2] After the material has been collected, wash the spill site.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2] While not explicitly listed as a hazardous waste under RCRA P-Series or U-Series, it is the responsibility of the chemical waste generator to determine if the waste is hazardous.[1]

  • Waste Characterization: Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place the solid this compound waste into a designated, compatible, and leak-proof container.[4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[5] Abbreviations and chemical formulas are not permissible on the primary label.[5]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][3]

    • Secondary containment should be used to prevent the spread of material in case of a leak.[4]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]

    • Provide them with a complete and accurate description of the waste.

  • Prohibited Disposal Methods:

    • Do not dispose of this compound in the regular trash.[5]

    • Do not pour this compound down the drain or into the sewer system.[2][5]

    • Do not release this compound into the environment.[2]

Summary of Key Data

For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Appearance Beige to light purple powder[1]
Molecular Formula C₅H₆O₂
Melting Point 148 - 153 °C[3][6]
Stability Stable under normal temperatures and pressures[1]
Incompatibilities Reducing agents, strong bases, strong oxidizing agents[1][3]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_contaminated Is the material unused and uncontaminated? start->is_contaminated treat_as_waste Treat as Chemical Waste is_contaminated->treat_as_waste No is_contaminated->treat_as_waste Yes containerize Place in a labeled, sealed, compatible container treat_as_waste->containerize prohibited Prohibited Disposal: - Regular Trash - Drain / Sewer label_details Label: 'Hazardous Waste', Chemical Name, Date, PI Info containerize->label_details storage Store in designated, cool, dry, ventilated area with secondary containment label_details->storage contact_ehs Contact EHS for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety protocols, operational guidance, and disposal plans for the handling of 1,3-Cyclopentanedione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a beige to light purple powder.[1] While not classified as a dangerous substance according to GHS, its toxicological properties have not been fully investigated.[2] It may cause eye, skin, and respiratory tract irritation.[1] Therefore, appropriate PPE is mandatory to prevent direct contact and inhalation.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications
Eye and Face Chemical safety goggles or eyeglassesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4]
Skin Chemical-resistant glovesAppropriate protective gloves to prevent skin exposure.[1][2]
Body Laboratory coat or appropriate protective clothingTo prevent skin exposure.[1][2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse if ventilation is inadequate or if irritation is experienced.[1] A type N95 (US) respirator is also suggested.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Pre-Handling Checklist:
  • Ensure safety data sheets (SDS) are readily available.[6]

  • Locate and verify the functionality of the nearest safety shower and eye wash station.[2]

  • Confirm the availability of a spill cleanup kit.[7][8]

  • Ensure the work area, preferably a fume hood, is clean and uncluttered.[9]

Weighing and Dispensing:
  • Transporting: When moving the chemical container, place it in a leak-proof secondary container.[6]

  • Dispensing: Use a designated, clean weighing vessel (e.g., weighing paper or a beaker).[10] Never weigh chemicals directly on the balance pan.[10] To avoid contamination, do not insert spatulas into the stock bottle; instead, gently tap the container to dispense the powder.[10]

  • Mixing: When creating a solution, add the solid this compound to the liquid in small portions.[7]

Post-Handling:
  • Tightly close the container after use.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • Clean the work area and any equipment used.

Table 2: Storage and Incompatible Materials

ParameterGuideline
Storage Conditions Store in a tightly closed container in a cool, dry, well-ventilated area.[1] Refrigeration is recommended (2-8°C or below 4°C/39°F).[1][5]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.[1][3]

Emergency and Disposal Plan

Accidental Exposure

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Spills and Leaks
  • Immediate Action: Alert personnel in the vicinity.[7]

  • Containment: For small spills, use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

  • Ventilation: Ensure adequate ventilation in the spill area.[1]

  • Decontamination: After material pickup is complete, wash the spill site.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in a manner consistent with federal, state, and local regulations.[2] Do not dispose of down the sink unless explicitly permitted by your institution's waste management guidelines.[7][9] Solid chemical waste should generally be placed in designated, labeled waste containers.[7]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_transport Transport Chemical prep_workspace->handle_transport handle_weigh Weigh & Dispense handle_transport->handle_weigh handle_use Use in Experiment handle_weigh->handle_use post_store Store Chemical handle_use->post_store disp_waste Dispose of Waste handle_use->disp_waste post_clean Clean Workspace post_store->post_clean post_wash Wash Hands post_clean->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.